2-Bromo-4-isopropylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZOYEUHMVUPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566247 | |
| Record name | 2-Bromo-4-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19432-27-0 | |
| Record name | 2-Bromo-4-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-(propan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-isopropylphenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
[December 29, 2025] – This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4-isopropylphenol, a key intermediate in organic synthesis. This document details experimental protocols for its synthesis, presents its spectral data, and explores its relevance in the field of drug development.
Core Chemical Properties
This compound, with the CAS number 19432-27-0, is a substituted phenol featuring a bromine atom at the ortho position and an isopropyl group at the para position to the hydroxyl group. Its chemical structure lends it to a variety of organic reactions, making it a valuable building block in the synthesis of more complex molecules.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. While some experimental data is limited, computed properties from reliable sources are included to provide a comprehensive profile.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO | --INVALID-LINK--, --INVALID-LINK--[1] |
| Molecular Weight | 215.09 g/mol | --INVALID-LINK--, --INVALID-LINK--[2] |
| Physical Form | Liquid or colorless to pale yellow solid | --INVALID-LINK--, --INVALID-LINK--[3] |
| XLogP3 | 3.4 | --INVALID-LINK--[2] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[2] |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[2] |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
| Topological Polar Surface Area | 20.2 Ų | --INVALID-LINK--[2] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | --INVALID-LINK-- |
| Solubility | Moderately soluble in organic solvents | --INVALID-LINK--[3] |
Synthesis of this compound
The primary method for the synthesis of this compound is through the electrophilic bromination of 4-isopropylphenol. The regioselectivity of this reaction is crucial for obtaining the desired ortho-brominated product.
Experimental Protocol: Bromination of 4-isopropylphenol
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and desired purity.
Materials:
-
4-isopropylphenol
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., dichloromethane, chloroform, or acetic acid)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 4-isopropylphenol in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under a fume hood.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess brominating agent by adding a saturated solution of sodium thiosulfate until the orange color of bromine disappears.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.
Logical Workflow for Synthesis and Purification:
Spectroscopic Data
The structural identification of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Aromatic-H | ~7.2 | d | ~2.0 | 1H | H-3 |
| Aromatic-H | ~6.9 | dd | ~8.4, 2.0 | 1H | H-5 |
| Aromatic-H | ~6.7 | d | ~8.4 | 1H | H-6 |
| OH | ~5.0 | s | - | 1H | -OH |
| CH | ~2.8 | sept | ~6.9 | 1H | -CH(CH₃)₂ |
| CH₃ | ~1.2 | d | ~6.9 | 6H | -CH(CH₃)₂ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| Aromatic C-OH | ~150 | C-1 |
| Aromatic C-Br | ~112 | C-2 |
| Aromatic C-H | ~131 | C-3 |
| Aromatic C-isopropyl | ~142 | C-4 |
| Aromatic C-H | ~128 | C-5 |
| Aromatic C-H | ~116 | C-6 |
| CH | ~33 | -CH(CH₃)₂ |
| CH₃ | ~24 | -CH(CH₃)₂ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3600 (broad) | O-H stretch (phenolic) |
| 2850-3000 | C-H stretch (aliphatic and aromatic) |
| ~1600, ~1500 | C=C stretch (aromatic ring) |
| ~1230 | C-O stretch (phenol) |
| ~550-650 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom.
Expected Fragmentation Pattern:
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[4] Its reactive sites, the hydroxyl group, the bromine atom, and the positions on the aromatic ring, allow for a variety of chemical modifications to build complex molecular architectures.
Potential Synthetic Utility in Drug Discovery:
-
Building Block for Novel Scaffolds: The compound can be used to synthesize novel heterocyclic and carbocyclic scaffolds for screening in various therapeutic areas.
-
Derivatization: The hydroxyl group can be easily derivatized to form ethers and esters, allowing for the exploration of structure-activity relationships.
-
Introduction of Pharmacophores: The bromine atom can be replaced with other functional groups that are known pharmacophores, thereby generating new drug candidates.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
This technical guide is intended to provide a comprehensive resource for researchers and professionals working with this compound. The information compiled herein should facilitate its synthesis, characterization, and application in the development of new chemical entities.
References
2-Bromo-4-isopropylphenol: A Technical Guide for Researchers
CAS Number: 19432-27-0
This technical guide provides an in-depth overview of 2-Bromo-4-isopropylphenol, a versatile halogenated phenolic compound. Designed for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis, and applications. It includes specific experimental protocols and explores its potential biological activities based on related compounds, offering a valuable resource for laboratory use and new research initiatives.
Physicochemical and Safety Profile
This compound is a substituted phenol that serves as a key intermediate in organic synthesis. Its physical state is typically a colorless to pale yellow liquid.[1] Proper handling and storage are crucial for maintaining its integrity and ensuring laboratory safety.
Properties and Identification
The key identifying and physical properties of this compound are summarized below. While experimental data for some properties are limited, computed values from reliable sources are provided for guidance.
| Property | Value | Source(s) |
| CAS Number | 19432-27-0 | [2] |
| Molecular Formula | C₉H₁₁BrO | [3] |
| Molecular Weight | 215.09 g/mol | [3] |
| IUPAC Name | 2-bromo-4-(propan-2-yl)phenol | [3] |
| Appearance | Colorless liquid | [1] |
| Purity | Commercially available up to 97% | [4] |
| Storage Temperature | 2-8°C, sealed in dry, dark conditions | [4] |
| XLogP3 (Computed) | 3.4 | [3] |
| Water Solubility (ESOL) | 0.068 mg/mL | [5][6] |
| InChI Key | BHZOYEUHMVUPJQ-UHFFFAOYSA-N | [4] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.
| Hazard Class | GHS Statement |
| Acute Toxicity | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| STOT SE 3 | H335: May cause respiratory irritation |
Source:[3]
Personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, is mandatory. In case of accidental contact, flush the affected area with copious amounts of water. Store the compound away from strong oxidizing agents, acids, and bases.
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the electrophilic bromination of its precursor, 4-isopropylphenol. The ortho-position to the hydroxyl group is activated, facilitating regioselective bromination.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a published procedure for the bromination of phenols using N-Bromosuccinimide (NBS) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[7]
Materials:
-
4-isopropylphenol (1.0 equiv.)
-
N-Bromosuccinimide (NBS) (1.0 equiv.)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Stir bar and round-bottom flask
-
Ice bath
Procedure:
-
Dissolve 4-isopropylphenol (e.g., 68.0 mg, 0.5 mmol) in HFIP (2 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the stirred solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (e.g., 89.0 mg, 0.5 mmol) to the solution in one portion.
-
Maintain the reaction at 0°C and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain this compound as a colorless liquid.[1]
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis
This compound is a valuable building block for constructing more complex molecules, particularly in pharmaceutical and materials science research. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the phenolic hydroxyl group can be readily alkylated or esterified.
Experimental Protocol: Synthesis of 2-allyl-6-bromo-4-isopropylphenol
This protocol demonstrates the utility of this compound as a substrate in a multi-step synthesis involving a Williamson ether synthesis followed by a Claisen rearrangement, as described in a patent for preparing dihydrobenzofuran derivatives.[8]
Materials:
-
This compound (1.0 equiv.)
-
Potassium carbonate (K₂CO₃) (3.9 equiv.)
-
Allyl bromide (1.87 equiv.)
-
Mesitylene (solvent)
-
Reaction flask with reflux condenser
Procedure:
-
Allylation: To a solution of this compound (e.g., 13.74 g, 41.0 mmol) in a suitable solvent, add potassium carbonate (22.0 g, 160 mmol) and allyl bromide (9.23 g, 76.8 mmol).
-
Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting phenol.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate to obtain the intermediate allyl ether (1-allyl-2-bromo-4-isopropylbenzene).
-
Claisen Rearrangement: Dissolve the crude allyl ether in mesitylene.
-
Heat the solution to reflux to induce the[7][7]-sigmatropic rearrangement. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the mesitylene under reduced pressure.
-
Purify the resulting crude product, 2-allyl-6-bromo-4-isopropylphenol, by column chromatography.
Caption: Application workflow for synthesizing a disubstituted phenol.
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are not extensively published, its structural motifs—a brominated aromatic ring and an isopropylphenol group—suggest potential bioactivities based on analogous compounds. It has been identified as a thermal degradation product of brominated epoxy resins, which is relevant for toxicological assessment.[9][10]
Hypothesized Activities:
-
Antimicrobial and Antioxidant Effects: Bromophenols isolated from marine sources are known to exhibit a wide range of biological activities, including antimicrobial and antioxidant properties. The phenolic hydroxyl group can act as a hydrogen donor for radical scavenging.
-
Cytotoxicity: A structurally related compound, 3-(2-Bromo-4-isopropylphenoxy)piperidine, has demonstrated cytotoxic effects in vitro. This suggests that this compound or its derivatives could be investigated as potential cytotoxic agents.
-
Neuroactivity and Enzyme Inhibition: Isopropylphenols have been studied for their biological effects. For instance, 3-isopropylphenol induces neurotoxicity in zebrafish larvae by inhibiting the cAMP/PKA signaling pathway. This pathway is crucial for neuronal development and function. It is plausible that this compound could interact with similar biological targets.
Hypothesized Signaling Pathway: Inhibition of cAMP/PKA
Based on data from related isopropylphenols, a potential mechanism of action could involve the disruption of key signaling cascades like the cAMP/PKA pathway. This pathway is initiated by the binding of a ligand to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase (AC), production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), which phosphorylates downstream targets. Inhibition could occur at various points, such as receptor binding or enzyme activity.
Caption: Hypothesized inhibition of the cAMP/PKA signaling pathway.
References
- 1. rsc.org [rsc.org]
- 2. This compound | 19432-27-0 [chemicalbook.com]
- 3. 2-Bromo-4-(propan-2-yl)phenol | C9H11BrO | CID 14969173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS:64080-15-5, 2-溴-4-乙基苯酚-毕得医药 [bidepharm.com]
- 5. CAS:57835-35-5, 2-溴-4-(1,1,3,3-四甲基丁基)苯酚-毕得医药 [bidepharm.com]
- 6. scribd.com [scribd.com]
- 7. WO2005044812A1 - Dihydrobenzofuranyl alkanamine derivatives as 5ht2c agonists - Google Patents [patents.google.com]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. researchgate.net [researchgate.net]
- 10. 3-(2-Bromo-4-isopropylphenoxy)piperidine Hydrochloride [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-isopropylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-isopropylphenol, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic methodologies, experimental protocols, and quantitative data to facilitate its application in research and drug development.
Introduction
This compound is a substituted phenol derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features make it a valuable building block for the synthesis of more complex molecules, including biologically active compounds. The introduction of a bromine atom at the ortho-position to the hydroxyl group, along with the isopropyl group at the para-position, provides specific steric and electronic properties that are crucial for its reactivity and application in drug design.
Synthetic Pathway
The most common and direct method for the synthesis of this compound is through the electrophilic bromination of 4-isopropylphenol. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the hydroxyl group activates the aromatic ring, directing the incoming electrophile (bromine) primarily to the ortho and para positions. Since the para position is already occupied by the isopropyl group, the bromination selectively occurs at one of the ortho positions.
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
While specific reaction conditions can be optimized, the following protocols, adapted from the synthesis of similar brominated phenols, provide a detailed methodology for the preparation of this compound.
Protocol 1: Bromination in Glacial Acetic Acid
This method is based on a procedure used for the synthesis of 2-bromo-4-n-propylphenol and can be adapted for 4-isopropylphenol.[1]
Materials:
-
4-Isopropylphenol
-
Bromine
-
Glacial Acetic Acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10%)
-
Dichloromethane or Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylphenol (1.0 equivalent) in glacial acetic acid.
-
Prepare a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the 4-isopropylphenol solution at a controlled temperature (e.g., 0-10 °C using an ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into water and quench with a 10% sodium thiosulfate solution to remove any unreacted bromine.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or diethyl ether (3 x volumes).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Protocol 2: Bromination in a Halogenated Solvent
This protocol is adapted from procedures for the bromination of p-cresol and offers an alternative solvent system.[2][3]
Materials:
-
4-Isopropylphenol
-
Bromine
-
Dichloromethane or Chloroform
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-isopropylphenol (1.0 equivalent) in dichloromethane or chloroform in a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cool the solution to a low temperature, typically between -15 °C and -5 °C, using an ice-salt bath.
-
Slowly add a solution of bromine (0.98-1.05 equivalents) in the same solvent to the reaction mixture while maintaining the low temperature.
-
Monitor the reaction progress by gas chromatography or TLC.
-
Once the reaction is complete, wash the reaction mixture with water and then with a saturated aqueous sodium bicarbonate solution to remove any generated HBr.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by fractional distillation under reduced pressure.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of this compound and its analogs.
Table 1: Reaction Conditions for the Bromination of 4-Alkylphenols
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reference |
| 4-n-Propylphenol | Bromine | Glacial Acetic Acid | 60 | 4 | [1] |
| p-Cresol | Bromine | Dichloroethane | -10 to -5 | Not Specified | [2] |
| p-Cresol | Bromine | Chloroform | -20 to -15 | Not Specified | [2] |
| 4-Methylphenol | Bromine | Carbon Tetrachloride | 20-40 | Not Specified | [3] |
| 2-Isopropylphenol | N-Bromosuccinimide | Acetonitrile | -10 | Not Specified | [4] |
Table 2: Product Yield and Purity
| Product | Yield (%) | Purity (%) | Purification Method | Reference |
| 4-Bromo-2-isopropylphenol hemi-DABCO co-crystal | 85-92 | >99 | Crystallization | [4] |
| 2-Bromo-4-methylphenol | Not Specified | 95.97 | Distillation | [3] |
| 2-Bromo-4-methylphenol | Not Specified | 99.5-99.8 | Fractional Distillation | [3] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19432-27-0 | [5] |
| Molecular Formula | C₉H₁₁BrO | [5][6] |
| Molecular Weight | 215.1 g/mol | [5] |
| IUPAC Name | 2-bromo-4-(propan-2-yl)phenol | [6] |
| Physical Form | Liquid | [7] |
Signaling Pathways and Logical Relationships
The synthesis of this compound is a direct transformation and does not involve complex signaling pathways. However, the logical relationship of the chemical transformation can be visualized as follows:
Caption: Chemical reaction diagram for the synthesis of this compound.
This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to optimize the described protocols based on their specific laboratory conditions and desired scale of production.
References
- 1. prepchem.com [prepchem.com]
- 2. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]
- 3. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 4. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. 2-Bromo-4-(propan-2-yl)phenol | C9H11BrO | CID 14969173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 19432-27-0 [sigmaaldrich.com]
In-Depth Technical Guide: 2-Bromo-4-isopropylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-isopropylphenol, a halogenated phenolic compound. The document details its physicochemical properties, potential synthesis and analytical methodologies, and explores its putative biological activities based on current scientific literature and the activities of structurally related compounds.
Core Physicochemical Data
Quantitative data for this compound is summarized below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Weight | 215.09 g/mol | [1][2] |
| Molecular Formula | C₉H₁₁BrO | [1][3] |
| CAS Number | 19432-27-0 | [3] |
| Physical Form | Liquid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C, sealed in dry, dark conditions |
Synthesis and Analytical Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific research. Below are protocols for the synthesis of a structurally similar compound and analytical procedures that can be adapted for this compound.
Synthesis Protocol (Adapted from a Structurally Similar Compound)
While a specific protocol for the synthesis of this compound was not found in the immediate search, a method for the synthesis of the related compound, 2-bromo-4-n-propylphenol, is described. This can serve as a foundational methodology for the synthesis of this compound.
Synthesis of 2-bromo-4-n-propylphenol:
-
Dissolution: Dissolve 0.15 mol of 4-n-propylphenol in 100 ml of glacial acetic acid.
-
Heating: Warm the solution to 40°C.
-
Bromination: Add a solution of 0.153 mol of bromine dissolved in 50 ml of glacial acetic acid to the heated mixture.
-
Reaction: Stir and maintain the reaction mixture at 60°C for 4 hours.
-
Solvent Removal: After the reaction is complete, remove the acetic acid by distillation.
-
Purification: Distill the remaining liquid under reduced pressure to yield the final product.[4]
Analytical Protocols
For the quantitative analysis and purity assessment of bromophenols like this compound, chromatographic techniques are highly effective.
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Principle: This method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Stationary Phase: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A mixture of acetonitrile and water, potentially with a modifier like 0.1% formic acid, can be used. The composition may be isocratic or a gradient.
-
Detection: UV detection at a wavelength of 280 nm is often appropriate for phenolic compounds.
-
Sample Preparation: Samples should be dissolved in the mobile phase to a known concentration. A series of calibration standards should be prepared for quantification.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Principle: This technique separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A capillary column, such as a DB-5ms, is commonly used.
-
Carrier Gas: Helium is a typical carrier gas.
-
Temperature Program: An oven temperature program is employed to ensure the separation of components. A representative program might start at 100°C, ramp to 250°C, and then hold.
-
Injection: A splitless injection mode is often used for trace analysis.
-
Mass Spectrometry: Electron Ionization (EI) is a common ionization mode, with a scan range set to detect the expected molecular ions and fragments.
-
Derivatization: For less volatile phenolic compounds, derivatization with a silylating agent may be necessary to improve chromatographic performance.[5]
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited in publicly available literature. However, based on the known activities of other marine bromophenols, several potential biological effects can be hypothesized.[6][7] These related compounds have demonstrated a range of activities, including antioxidant, anticancer, and anti-inflammatory properties.[6][8]
Hypothesized Antioxidant and Anti-inflammatory Mechanism:
Many phenolic compounds exert their effects by modulating key signaling pathways involved in cellular stress and inflammation. A plausible mechanism for this compound, based on related compounds, could involve the inhibition of pro-inflammatory pathways such as the NF-κB and MAPK signaling cascades.[7]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental and Analytical Workflow
A logical workflow is essential for the systematic investigation of a compound's properties. The following diagram illustrates a general workflow for the analysis of this compound, from sample preparation to data analysis.
Caption: General experimental workflow for the chromatographic analysis of this compound.
References
- 1. 2-Bromo-4-(propan-2-yl)phenol | C9H11BrO | CID 14969173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 2-bromo-4-propyl- | C9H11BrO | CID 18795377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safety of 2-Bromo-4-isopropylphenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development applications. The information provided is based on available safety data sheets and extrapolated data from structurally similar compounds. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate personal protective equipment.
Executive Summary
2-Bromo-4-isopropylphenol is a substituted phenol with applications in chemical synthesis. While specific quantitative toxicological data for this compound is limited in publicly available literature, GHS classifications indicate it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. This guide provides a comprehensive overview of its known and inferred safety profile, handling procedures, and emergency protocols, drawing upon data from the parent compound, 4-isopropylphenol, and other related brominated phenols. Standard experimental protocols for assessing key hazards are also detailed.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 19432-27-0 |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Appearance | Liquid |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
Toxicological Data (Read-Across Approach)
Acute Oral Toxicity
| Compound | CAS Number | Test Species | LD50 (Oral) |
| 4-Isopropylphenol | 99-89-8 | Mouse | 870 mg/kg[1] |
| 4-Isopropylphenol | 99-89-8 | Mouse | 250 mg/kg (intraperitoneal)[2][3] |
| 2-Bromophenol | 95-56-7 | Mouse | 652 mg/kg[4] |
| 4-Bromophenol | 106-41-2 | Mouse | 523 mg/kg[5][6] |
Based on this data, this compound is anticipated to be harmful if swallowed.
Irritation Data
| Hazard | Classification | Notes |
| Skin Irritation | Causes skin irritation | Phenols are known to be corrosive to the skin due to their protein-denaturing effects.[7][8] |
| Eye Irritation | Causes serious eye damage | Concentrated phenolic compounds can cause severe corneal damage.[7] |
| Respiratory Irritation | May cause respiratory irritation | Phenol vapors are known to cause respiratory tract irritation.[7] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) classification for this compound indicates the following hazards:
-
Acute Toxicity, Oral (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 1)
-
Specific target organ toxicity — Single exposure (Respiratory tract irritation) (Category 3)
Signal Word: Danger
First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
Safe Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.
-
Store at the recommended temperature of 2-8°C.
Experimental Protocols
The following are generalized protocols for assessing the key toxicological endpoints for a compound like this compound, based on OECD guidelines.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test determines the potential of a substance to cause skin irritation or corrosion.[9][10][11][12][13]
-
Animal Model: The albino rabbit is the recommended species.
-
Procedure:
-
Approximately 24 hours before the test, a small area of the animal's dorsal skin is clipped free of fur.
-
A single dose of 0.5 g of the test substance is applied to a small area of the skin (approximately 6 cm²).
-
The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.
-
After 4 hours, the patch is removed, and the residual test substance is washed off.
-
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations are continued for up to 14 days to assess the reversibility of any effects.
-
Scoring: The severity of erythema and edema is scored on a scale of 0 to 4.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.[14][15][16][17][18]
-
Animal Model: The albino rabbit is the recommended species.
-
Procedure:
-
A single dose of the test substance (typically 0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal.
-
The other eye remains untreated and serves as a control.
-
The eyelids are held together for about one second after instillation.
-
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 21 days to assess reversibility.
-
Scoring: Lesions are scored based on a standardized system for corneal opacity, iritis, and conjunctival redness and chemosis (swelling).
Mechanism of Toxicity
The toxicity of phenols and their derivatives, including this compound, is generally attributed to their ability to act as protoplasmic poisons.[19][20] Key mechanisms include:
-
Protein Denaturation: Phenols can denature and precipitate proteins, disrupting cellular structure and function.[7]
-
Cell Membrane Damage: Their lipophilic nature allows them to penetrate cell membranes, leading to increased permeability and cell lysis.
-
Oxidative Stress: The metabolism of phenols can lead to the formation of phenoxyl radicals. These reactive species can deplete cellular antioxidants and cause damage to lipids, proteins, and DNA.[21] Some substituted phenols can also uncouple oxidative phosphorylation, disrupting cellular energy production.[20]
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Isopropylphenol | C9H12O | CID 7465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Isopropylphenol - Hazardous Agents | Haz-Map [haz-map.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. cochise.edu [cochise.edu]
- 6. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Phenol - Wikipedia [en.wikipedia.org]
- 9. oecd.org [oecd.org]
- 10. Test No. 404: Acute Dermal Irritation/Corrosion - OECD - Google Books [books.google.com.pk]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 16. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 17. oecd.org [oecd.org]
- 18. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 19. Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 20. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Data of 2-Bromo-4-isopropylphenol
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Bromo-4-isopropylphenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Molecular Structure and Properties
This compound is an aromatic organic compound with the chemical formula C₉H₁₁BrO.[1][2] Its structure consists of a phenol ring substituted with a bromine atom at the ortho position and an isopropyl group at the para position relative to the hydroxyl group.
CAS Number: 19432-27-0[1][2][3][4] Molecular Weight: 215.1 g/mol [2]
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound based on available spectral information for analogous compounds and general principles of spectroscopy.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the isopropyl group protons, and the hydroxyl proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | d | 1H | Ar-H (ortho to OH) |
| ~7.1 | dd | 1H | Ar-H (meta to OH) |
| ~6.8 | d | 1H | Ar-H (ortho to Br) |
| ~5.0 | s (broad) | 1H | -OH |
| ~2.8 | sept | 1H | -CH(CH₃)₂ |
| ~1.2 | d | 6H | -CH(CH₃)₂ |
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum will display signals corresponding to the aromatic carbons and the isopropyl group carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-OH |
| ~138 | C-isopropyl |
| ~132 | C-H (ortho to OH) |
| ~128 | C-H (meta to OH) |
| ~118 | C-H (ortho to Br) |
| ~112 | C-Br |
| ~33 | -CH(CH₃)₂ |
| ~24 | -CH(CH₃)₂ |
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aromatic, and alkyl functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (hydroxyl) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2960-2870 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1230 | Strong | C-O stretch (phenol) |
| ~650 | Medium | C-Br stretch |
The mass spectrum of this compound, typically obtained via electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a distinctive isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5]
| m/z | Relative Intensity | Assignment |
| 214/216 | High | [M]⁺, Molecular ion |
| 199/201 | High | [M - CH₃]⁺ |
| 135 | Medium | [M - Br]⁺ |
| 107 | Medium | [M - Br - C₂H₄]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]
IR Spectroscopy
-
Sample Preparation:
-
Liquid Film: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
KBr Pellet: If the sample is a solid, grind a small amount with dry KBr powder and press it into a thin pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[5]
-
Gas Chromatography:
-
Inject the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5) to separate the compound from any impurities.
-
Apply a temperature program to elute the compound.
-
-
Mass Spectrometry:
-
The eluted compound enters the mass spectrometer.
-
Ionize the sample using a standard electron energy of 70 eV.[5]
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
-
Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze the corresponding mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound | 19432-27-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 19432-27-0|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 19432-27-0 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 2-Bromo-4-isopropylphenol: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-4-isopropylphenol, a substituted phenol of interest in various chemical and pharmaceutical research domains. This document collates available data on its physicochemical characteristics, offers insights into its synthetic preparation, and discusses its spectral properties.
Core Physicochemical Properties
This compound is a halogenated organic compound with the molecular formula C₉H₁₁BrO.[1][2] Its structure consists of a phenol ring substituted with a bromine atom at the ortho position and an isopropyl group at the para position relative to the hydroxyl group. While experimentally determined physical properties are not widely published, a compilation of its fundamental identifiers and computed properties provides a foundational understanding of this molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO | [1][2] |
| Molecular Weight | 215.09 g/mol | [1][2] |
| CAS Number | 19432-27-0 | [1][2] |
| Physical Form | Liquid | |
| XLogP3 (Computed) | 3.4 | [1] |
| Topological Polar Surface Area (Computed) | 20.2 Ų | [1] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the electrophilic bromination of 4-isopropylphenol. The regioselectivity of this reaction, determining the position of the bromine atom on the aromatic ring, is a key consideration. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is occupied by the isopropyl group, bromination is directed to the ortho positions.
A general conceptual workflow for the synthesis is outlined below. It is important to note that specific reaction conditions can influence the yield and purity of the final product.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Key Experimental Considerations for Synthesis:
-
Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective brominating agent for phenols. The choice of solvent can influence the regioselectivity of the bromination of substituted phenols.[3]
-
Solvent: The solvent plays a crucial role in the reaction. Non-polar solvents may favor ortho-bromination.
-
Temperature: The reaction temperature should be carefully controlled to minimize the formation of side products.
-
Purification: Following the reaction, the crude product is typically subjected to an aqueous work-up to remove any unreacted reagents and byproducts. Purification of the final compound is often achieved through column chromatography.
Spectral and Analytical Data
The structural characterization of this compound relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts and splitting patterns of the aromatic protons would be indicative of the 1,2,4-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, confirming the overall carbon framework.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic ring and the isopropyl group, C=C stretching vibrations of the aromatic ring, and the C-Br stretch.[1]
-
Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Common fragmentation pathways may involve the loss of the bromine atom or cleavage of the isopropyl group.[1][4]
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the hydroxyl group, the bromine atom, and the isopropyl group on the aromatic ring.
-
The hydroxyl group can undergo reactions typical of phenols, such as ether and ester formation.
-
The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable intermediate for the synthesis of more complex molecules.
-
The aromatic ring can undergo further electrophilic substitution, although the existing substituents will influence the position of the incoming group.
These reactive sites make this compound a potentially useful building block in the synthesis of fine chemicals and pharmaceutical intermediates.
Biological Activity
While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of bromophenols has been the subject of considerable research. Bromophenols are known to exhibit a range of biological effects, and the activity of this compound can be hypothesized based on its structural features.
General Biological Activities of Bromophenols
The following diagram illustrates a hypothetical signaling pathway that could be influenced by bromophenols, based on the known activities of related compounds. It is important to emphasize that this is a generalized representation and has not been experimentally validated for this compound specifically.
Caption: Hypothesized modulation of a cellular signaling pathway by this compound.
Conclusion
This compound is a substituted phenol with potential applications as a synthetic intermediate. This guide has summarized its key physicochemical properties, outlined a general synthetic approach, and discussed its spectral characteristics. While specific experimental data for some physical properties and biological activities are limited, the information provided serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.
References
Starting materials for 2-Bromo-4-isopropylphenol synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Bromo-4-isopropylphenol, a valuable intermediate in the development of pharmaceutical compounds. The primary synthetic route involves the electrophilic bromination of 4-isopropylphenol. This document provides a comprehensive overview of the starting materials, experimental protocols, and reaction mechanisms.
Starting Material: 4-Isopropylphenol
The key starting material for the synthesis of this compound is 4-isopropylphenol. Commercially available, 4-isopropylphenol is an organic compound produced through the alkylation of phenol with propylene. This process can also yield other isomers, such as 2-isopropylphenol and various di- and tri-isopropylphenols, depending on the catalytic conditions. For the synthesis of this compound, a high purity of the para-isomer is recommended to ensure a cleaner reaction and simpler purification of the final product.
Table 1: Properties of 4-Isopropylphenol
| Property | Value |
| Chemical Formula | C₉H₁₂O |
| Molar Mass | 136.19 g/mol |
| Appearance | White solid |
| Melting Point | 62 °C |
| Boiling Point | 230 °C |
| CAS Number | 99-89-8 |
Synthesis of this compound via Electrophilic Bromination
The synthesis of this compound is achieved through the direct bromination of 4-isopropylphenol. This reaction is a classic example of electrophilic aromatic substitution, where the hydroxyl group of the phenol activates the aromatic ring, directing the substitution to the ortho and para positions. Since the para position is already occupied by the isopropyl group, the bromination selectively occurs at one of the ortho positions.
Reaction Mechanism and Signaling Pathway
The hydroxyl group of 4-isopropylphenol is a strongly activating, ortho-, para-directing group. The lone pairs on the oxygen atom increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The incoming electrophile, a bromine cation (Br⁺) or a polarized bromine molecule, is directed to the positions ortho to the hydroxyl group.
Below is a diagram illustrating the electrophilic aromatic substitution mechanism for the bromination of 4-isopropylphenol.
Caption: Electrophilic bromination of 4-isopropylphenol.
Experimental Protocol
Materials:
-
4-Isopropylphenol
-
Liquid Bromine (Br₂)
-
Solvent (e.g., Dichloromethane, Chloroform, or Carbon Tetrachloride)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10%)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylphenol in a suitable solvent (e.g., dichloromethane) and cool the mixture in an ice bath to 0-5 °C.
-
Bromine Addition: Slowly add a solution of liquid bromine in the same solvent dropwise to the stirred solution of 4-isopropylphenol. The addition should be controlled to maintain the temperature of the reaction mixture below 10 °C. The molar ratio of 4-isopropylphenol to bromine should be approximately 1:1 to favor mono-bromination.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours) or until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a 10% solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Table 2: Representative Reaction Parameters for Bromination of 4-alkylphenols
| Parameter | Condition | Rationale |
| Starting Material | 4-Isopropylphenol | Substrate for bromination. |
| Brominating Agent | Liquid Bromine (Br₂) | Provides the electrophile for the substitution. |
| Solvent | Dichloromethane, Chloroform | Inert solvent to dissolve reactants. |
| Temperature | 0-10 °C | Low temperature helps to control the reaction rate and minimize side reactions. |
| Molar Ratio (Phenol:Br₂) | ~1:1 | Favors the formation of the mono-brominated product. |
| Work-up | Na₂S₂O₃, NaHCO₃ washes | Neutralizes acid and removes excess bromine. |
| Purification | Vacuum Distillation or Column Chromatography | To isolate the pure product. |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 4-isopropylphenol is a straightforward electrophilic aromatic substitution reaction. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields of the desired mono-brominated product and minimizing the formation of di-brominated and other byproducts. The provided protocol and workflow offer a solid foundation for researchers and professionals in the field of drug development to produce this important chemical intermediate.
An In-depth Technical Guide to 2-Bromo-4-isopropylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-isopropylphenol, a halogenated aromatic compound with significant potential as a building block in organic synthesis, particularly within the pharmaceutical and specialty chemical industries. This document outlines its chemical properties, a detailed synthesis protocol, and key safety information, tailored for a scientific audience.
Chemical Properties and Identifiers
This compound is a substituted phenol featuring a bromine atom at the ortho position and an isopropyl group at the para position relative to the hydroxyl group. These substitutions influence its reactivity and physical properties, making it a versatile intermediate.
| Property | Value | Reference |
| IUPAC Name | 2-bromo-4-propan-2-ylphenol | [1] |
| CAS Number | 19432-27-0 | [2] |
| Molecular Formula | C9H11BrO | [1][2] |
| Molecular Weight | 215.09 g/mol | [1][2] |
| Physical Form | Liquid | |
| SMILES | CC(C)C1=CC(=C(C=C1)O)Br | [1] |
| InChI Key | BHZOYEUHMVUPJQ-UHFFFAOYSA-N | [1] |
| Purity | Typically 95%+ to 98%+ | [3] |
| Storage | Store in a dark, dry place at 2-8°C |
Structural Formula
The structural formula of this compound is presented below, illustrating the arrangement of the constituent atoms.
Caption: 2D structure of this compound.
Synthesis Protocol: Electrophilic Bromination of 4-isopropylphenol
The synthesis of this compound is typically achieved through the electrophilic bromination of 4-isopropylphenol. The hydroxyl group is a strongly activating, ortho-para directing group, while the isopropyl group is a weakly activating, ortho-para director. Due to steric hindrance from the bulky isopropyl group, bromination preferentially occurs at the ortho position.
A representative experimental protocol is detailed below, adapted from the synthesis of a similar compound, 2-bromo-4-n-propylphenol.[4]
Materials:
-
4-isopropylphenol
-
Glacial acetic acid
-
Bromine
-
500 mL three-necked round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 0.15 mol of 4-isopropylphenol in 100 mL of glacial acetic acid.
-
Gently heat the mixture to 40°C with stirring.
-
In a separate beaker, dissolve 0.153 mol of bromine in 50 mL of glacial acetic acid.
-
Slowly add the bromine solution to the flask containing the 4-isopropylphenol solution via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature at 40°C.
-
After the addition is complete, increase the temperature to 60°C and continue stirring for 4 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the glacial acetic acid by distillation under reduced pressure.
-
The remaining residue, crude this compound, can be further purified by vacuum distillation.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic; appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Glacial acetic acid is corrosive. Handle with care.
Logical Workflow for Synthesis
The following diagram illustrates the logical steps involved in the synthesis of this compound.
Caption: Logical workflow for the synthesis of this compound.
Applications in Research and Drug Development
While specific applications of this compound are highly specialized, its structure lends itself to several areas of research and development:
-
Intermediate in API Synthesis: As a functionalized phenol, it can serve as a precursor for more complex molecules in the synthesis of active pharmaceutical ingredients (APIs).[5] The bromine and hydroxyl groups provide reactive sites for further chemical modifications, such as etherification, esterification, and cross-coupling reactions.
-
Building Block for Specialty Chemicals: This compound can be used in the synthesis of various specialty chemicals, including antioxidants, resins, and fragrances.[5]
-
Impurity Reference Standard: In the development of drugs where a related structure might be an impurity, this compound can be synthesized and used as a reference standard for analytical method development and validation.[3]
Safety and Handling
Hazard Identification:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
It is imperative to handle this chemical with appropriate safety measures in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.
References
- 1. 2-Bromo-4-(propan-2-yl)phenol | C9H11BrO | CID 14969173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-bromo-4-isopropyl phenol, CasNo.19432-27-0 Hubei Moxin Biotechnology Co., Ltd China (Mainland) [moxinshengwu.lookchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Isopropyl Phenol Manufacturer in India | 4-Isopropylphenol Supplier [vihita-bio.com]
Commercial Suppliers and Technical Applications of 2-Bromo-4-isopropylphenol: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-isopropylphenol is a substituted phenolic compound of significant interest in synthetic and medicinal chemistry. Its chemical structure, featuring a reactive bromine atom and a bulky isopropyl group on a phenol backbone, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its use, and visualizations of relevant synthetic and biological pathways.
Commercial Availability
A number of chemical suppliers offer this compound for research and development purposes. The purity and available quantities can vary between suppliers. Below is a summary of some commercial sources for this compound. Researchers are advised to request a certificate of analysis for lot-specific data.
| Supplier | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 19432-27-0 | ≥97% | Inquire for pricing and availability |
| Santa Cruz Biotechnology | 19432-27-0 | Inquire | Inquire for pricing and availability |
| BLD Pharm | 19432-27-0 | Inquire | Inquire for pricing and availability |
| Crysdot LLC | 19432-27-0 | 97% | Inquire for pricing and availability |
Experimental Protocols
The following sections detail experimental procedures involving this compound and its derivatives.
Synthesis of a 4-Bromo-2-isopropylphenol Hemi-DABCO Co-crystal
This protocol describes the synthesis of a stable co-crystal of 4-bromo-2-isopropylphenol with 1,4-diazabicyclo[2.2.2]octane (DABCO), which can be a useful intermediate for further reactions.[1]
Materials:
-
4-bromo-2-isopropylphenol
-
n-heptane
-
DABCO
-
Seed crystals of 4-bromo-2-isopropylphenol hemi-DABCO co-crystal (optional, can be generated from a previous small-scale synthesis without seeding)
Procedure:
-
A solution of 4-bromo-2-isopropylphenol is concentrated and filtered into a clean reactor.
-
The mixture is heated to 30-40 °C.
-
n-heptane (28.5 mL) is added, followed by DABCO (30.89 g, 275 mmol).
-
The mixture can be seeded with 4-bromo-2-isopropylphenol hemi-DABCO co-crystal (75 mg, 0.277 mmol).
-
The mixture is diluted with an additional 52.5 mL of n-heptane and stirred for 1 hour.
-
The resulting slurry is cooled to 20 °C over a period of 1 hour.
-
A further 370 mL of n-heptane is added over 2 hours.
-
The slurry is then cooled to 5 °C over 2 hours and aged for an additional 2 hours.
-
The solid co-crystal is collected by filtration and washed with n-heptane (2 x 75 mL).[1]
General Protocol for Suzuki-Miyaura Cross-Coupling
This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds, leading to the synthesis of substituted biphenyl derivatives, which are common scaffolds in drug discovery.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of the inert gas, add the palladium catalyst to the flask.
-
Add the degassed solvent mixture to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure biphenyl derivative.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the application of this compound in research and drug development.
References
Purity Analysis of 2-Bromo-4-isopropylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the purity of 2-Bromo-4-isopropylphenol, a key intermediate in various synthetic pathways. Ensuring the purity of this compound is critical for the reliability and reproducibility of downstream applications, including in research and drug development. This document outlines potential impurities, details analytical techniques for their identification and quantification, and provides exemplary experimental protocols.
Introduction to Purity and Potential Impurities
This compound (C₉H₁₁BrO, Molar Mass: 215.09 g/mol ) is a substituted phenol.[1][2] Its purity is typically reported as a percentage, with commercially available grades often listed at 97% or higher.[3] Impurities in this compound can arise from the starting materials, byproducts of the synthesis, or degradation products.
Potential Impurities Include:
-
Isomeric Impurities: These are compounds with the same molecular formula but different arrangements of atoms. Positional isomers are a primary concern.
-
Starting Material: The primary precursor is 4-isopropylphenol.[6][7] Incomplete reaction can result in its presence in the final product.
-
Solvent Residues: Residual solvents used during the synthesis and purification process.
-
Other Byproducts: Depending on the synthetic route, other related substances may be present.
Analytical Methodologies for Purity Assessment
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is typically employed.
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Typical Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |
| Gradient | 60% to 95% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in mobile phase |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for separating and identifying volatile and semi-volatile compounds. It provides excellent resolution and definitive identification based on mass spectra.[8]
Table 2: GC-MS Method Parameters for Purity Analysis
| Parameter | Typical Value |
| GC Column | Capillary column such as DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 100 °C (2 min), then 10 °C/min to 250 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-350 |
| Sample Preparation | 1 mg/mL in dichloromethane or ethyl acetate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. Both ¹H NMR and ¹³C NMR spectra are valuable.[9]
Table 3: NMR Parameters for Structural Confirmation and Purity
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) or DMSO-d₆ | Chloroform-d (CDCl₃) or DMSO-d₆ |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Quantitative Std. | Maleic Anhydride or similar | Not typically used for quantification |
Experimental Protocols
The following are detailed protocols for the key analytical methods.
HPLC Purity Determination Protocol
-
Preparation of Mobile Phase: Prepare the aqueous mobile phase by adding 1 mL of formic acid to 1 L of HPLC-grade water. Prepare the organic mobile phase (acetonitrile).
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to get a 1 mg/mL solution.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standard and sample solutions and run the gradient program.
-
Data Analysis: Identify the peak for this compound based on the retention time of the reference standard. Calculate the purity by the area normalization method.
GC-MS Impurity Identification Protocol
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of dichloromethane.
-
GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS system operating under the conditions specified in Table 2.
-
Data Analysis: Identify the main peak corresponding to this compound. Analyze the mass spectra of minor peaks and compare them with a spectral library (e.g., NIST) to tentatively identify impurities.
¹H NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
NMR Analysis: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Data Interpretation: Analyze the chemical shifts, integration values, and splitting patterns to confirm the structure of this compound.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical processes.
Caption: General experimental workflow for the purity analysis of this compound.
Caption: Decision tree for selecting the appropriate analytical technique.
References
- 1. scbt.com [scbt.com]
- 2. 2-Bromo-4-(propan-2-yl)phenol | C9H11BrO | CID 14969173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 19432-27-0 [sigmaaldrich.com]
- 4. 2-Bromo-6-isopropylphenol | C9H11BrO | CID 14663965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 4-Isopropylphenol | C9H12O | CID 7465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Isopropylphenol - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. 19432-27-0|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-4-isopropylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the synthesis of biaryl and substituted aromatic compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3][4] 2-Bromo-4-isopropylphenol is a useful building block, and its derivatization via Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the creation of novel molecular entities with potential biological activity. These application notes provide a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, offering a foundational method for the synthesis of 4-isopropyl-2-substituted biphenyl-ol derivatives.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to involve three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][5] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. For sterically hindered or electron-rich substrates like this compound, the selection of a bulky and electron-rich phosphine ligand can be particularly important to facilitate the oxidative addition and reductive elimination steps.[6] The presence of the phenolic hydroxyl group may necessitate the use of a suitable base to prevent side reactions, although in many cases, the reaction proceeds efficiently without protection.
Experimental Protocols
This section provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is intended as a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[7]
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[7]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[8]
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[9]
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-isopropyl-2-substituted biphenyl-ol.[7]
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. Please note that these are illustrative examples based on typical outcomes for similar substrates and may require optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 10 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 14 | 82 |
| 5 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) + XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 75 |
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling of this compound.
Troubleshooting & Optimization
Low yields in Suzuki coupling reactions can often be attributed to several factors, including catalyst deactivation, inefficient transmetalation, or protodeboronation of the boronic acid.[9] If low yields are observed, consider the following optimization strategies:
-
Catalyst and Ligand Screening: The choice of palladium precursor and phosphine ligand is crucial. For sterically hindered substrates, bulky, electron-rich ligands such as SPhos or XPhos may improve yields.[6]
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate. Stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than K₂CO₃.
-
Solvent System: The polarity and aprotic/protic nature of the solvent can influence the solubility of reagents and the stability of intermediates. A screen of different solvent systems (e.g., toluene, 1,4-dioxane, DMF, with or without water) may be beneficial.
-
Temperature: While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition and side reactions. A temperature screen from 80 °C to 120 °C is recommended.[10]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[9] Ensure that all reagents and solvents are properly degassed and that the reaction is maintained under a positive pressure of an inert gas.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-isopropylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of aryl amines, which are prevalent structural motifs in a vast number of pharmaceuticals. This document provides detailed application notes and a representative experimental protocol for the Buchwald-Hartwig amination of 2-Bromo-4-isopropylphenol, a valuable building block in the synthesis of various biologically active molecules. The resulting N-substituted 2-amino-4-isopropylphenol derivatives are of significant interest due to their potential as antioxidant, antimicrobial, and cytotoxic agents.[1][2]
The general transformation involves the reaction of an aryl halide (in this case, this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is crucial for the success of the reaction and depends on the specific substrates being coupled.[3][4]
Key Reaction Parameters and Optimization
Successful Buchwald-Hartwig amination of this compound requires careful consideration of the following parameters:
-
Catalyst and Ligand: The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is essential for high catalytic activity. Ligands such as Xantphos, BINAP, and DPPF have been shown to be effective for the coupling of primary amines.[3][4] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can be critical, especially with substrates containing sensitive functional groups like the hydroxyl group in this compound.[5]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a water-free reaction environment, as water can deactivate the catalyst.[6]
-
Temperature: Reaction temperatures typically range from 80 to 110 °C to ensure a reasonable reaction rate.[7]
-
Inert Atmosphere: The reaction is sensitive to oxygen, and therefore, all manipulations should be carried out under an inert atmosphere of argon or nitrogen.[6]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and expected yields for the Buchwald-Hartwig amination of a structurally similar substrate, 2-bromopyridine, which provides a reasonable estimate for the reaction of this compound with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 10 | 80-90 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | DPPF (4) | K₃PO₄ | Dioxane | 100 | 16 | 70-80 |
Experimental Protocol: Synthesis of N-Butyl-2-amino-4-isopropylphenol
This protocol is a representative procedure adapted for the Buchwald-Hartwig amination of this compound with n-butylamine.
Materials:
-
This compound
-
n-Butylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line equipment
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by n-butylamine (1.2 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-Butyl-2-amino-4-isopropylphenol.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Applications in Drug Development
Derivatives of 2-aminophenol are recognized for their diverse biological activities.[8] N-alkylated 2-aminophenols, the products of the described reaction, are of particular interest in drug discovery. These compounds have been investigated for a range of therapeutic applications, including:
-
Antimicrobial Agents: The aminophenol scaffold is present in various compounds exhibiting antibacterial and antifungal properties.[8]
-
Antioxidants: The phenolic hydroxyl group, in combination with the amino substituent, can confer potent antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[1]
-
Cytotoxic Agents for Cancer Research: Certain aminophenol derivatives have demonstrated cytotoxicity against various cancer cell lines, making them potential leads for the development of new anticancer drugs.[1][2]
The Buchwald-Hartwig amination provides a reliable and efficient method for the synthesis of libraries of these valuable compounds, enabling further exploration of their structure-activity relationships and therapeutic potential.
References
- 1. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
The Versatility of 2-Bromo-4-isopropylphenol as a Synthetic Building Block: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Bromo-4-isopropylphenol is a versatile aromatic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a hydroxyl group, and an isopropyl moiety, allows for a wide range of chemical transformations. This makes it an attractive starting material for the synthesis of a diverse array of molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atom provides a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The phenolic hydroxyl group can be readily functionalized through etherification, esterification, or used to direct ortho-lithiation. The isopropyl group can influence the steric and electronic properties of the final products, potentially enhancing their biological activity or material properties.
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, highlighting its utility in the construction of complex molecular architectures.
Application Note 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and bioactive molecules. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position.
Application: Synthesis of a Key Intermediate for Fenbufen Analogues
Fenbufen is a non-steroidal anti-inflammatory drug (NSAID), and its analogues are of significant interest in drug discovery.[1][2] The biphenyl core is crucial for their biological activity. This compound can be utilized to construct the substituted biphenyl framework of potential Fenbufen analogues.
dot
Caption: Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol: Synthesis of 2-(4-Carboxyphenyl)-4-isopropylphenol
Materials:
-
This compound
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 2-(4-carboxyphenyl)-4-isopropylphenol.
Quantitative Data Summary (Representative Yields):
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 80-90 |
| 3 | 3-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 85 | 88-96 |
Application Note 2: Synthesis of Diaryl Ethers via Buchwald-Hartwig Amination-type C-O Coupling
The Buchwald-Hartwig amination protocol can be adapted for the formation of carbon-oxygen bonds, providing a powerful method for the synthesis of diaryl ethers. This transformation is particularly useful for coupling electron-rich phenols with aryl bromides. This compound can act as the aryl bromide component in this reaction.
Application: Synthesis of Novel Antifungal Agents
Substituted biphenyls and diaryl ethers have shown promising antifungal activity.[3][4] The synthesis of novel diaryl ethers containing the 4-isopropylphenol moiety could lead to the discovery of new antifungal agents.
dot
References
- 1. Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural phytoalexins inspired the discovery of new biphenyls as potent antifungal agents for treatment of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Bromo-4-isopropylphenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-4-isopropylphenol as a key starting material and intermediate in the synthesis of biologically active compounds for medicinal chemistry research and drug development.
Introduction
This compound is a substituted phenolic compound with the chemical formula C₉H₁₁BrO. Its structure, featuring a reactive bromine atom, a phenolic hydroxyl group, and an isopropyl substituent, makes it a versatile building block in organic synthesis. The bromine atom allows for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the phenolic hydroxyl group can be readily modified. The isopropyl group can influence the lipophilicity and steric interactions of the final molecule, potentially impacting its pharmacokinetic and pharmacodynamic properties. This document details its application in the synthesis of a key intermediate for a phenoxy diaminopyrimidine derivative with potential as a kinase inhibitor.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19432-27-0 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | 95%+ or 98%+ | [2] |
Applications in Medicinal Chemistry
Intermediate in the Synthesis of a Phenoxy Diaminopyrimidine Derivative ("Compound A")
This compound is a crucial starting material in a multi-step synthesis of a phenoxy diaminopyrimidine compound, referred to as "Compound A" in patent literature. This class of compounds has been investigated for various therapeutic applications, including as kinase inhibitors. The synthesis involves the initial formation of a more stable and easily handleable co-crystal of this compound with 1,4-diazabicyclo[2.2.2]octane (DABCO), followed by a copper-catalyzed methoxylation to yield a key intermediate, 2-isopropyl-4-methoxyphenol.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-isopropylphenol DABCO Co-crystal
This protocol is adapted from patent WO2019209607A1.
Materials:
-
2-isopropylphenol
-
Acetonitrile
-
Methanesulfonic acid (MSA)
-
N-Bromosuccinimide (NBS)
-
n-Heptane
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Seed crystals of 4-bromo-2-isopropylphenol hemi-DABCO co-crystal (optional)
Procedure:
-
To a solution of 2-isopropylphenol (75.0 g, 550 mmol) in acetonitrile (225 mL), add MSA (0.520 g, 5.41 mmol).
-
Cool the mixture to -10 °C.
-
Add N-Bromosuccinimide (NBS) to the cooled mixture.
-
After the reaction is complete, concentrate the organic layers to approximately 150 mL and filter into a clean reactor.
-
Heat the mixture to 30-40 °C and add n-heptane (28.5 mL) followed by DABCO (30.89 g, 275 mmol).
-
If available, seed the mixture with 4-bromo-2-isopropylphenol hemi-DABCO co-crystal (75 mg, 0.277 mmol).
-
Dilute the mixture with 52.5 mL of n-heptane and stir for 1 hour.
-
Cool the slurry to 20 °C over 1 hour.
-
Add 370 mL of n-heptane over 2 hours.
-
Cool the slurry to 5 °C over 2 hours and age for 2 hours.
-
Filter the solid and wash with n-heptane (2 x 75 mL).
-
Dry the solid at 20-25 °C under vacuum to yield the 4-bromo-2-isopropylphenol hemi-DABCO co-crystal.[2]
Expected Yield: Approximately 90%[2] Purity: >99%[2]
Protocol 2: Synthesis of 2-isopropyl-4-methoxyphenol
This protocol is adapted from patent WO2019209607A1.
Materials:
-
4-bromo-2-isopropylphenol hemi-DABCO co-crystal
-
25 wt% sodium methoxide in methanol
-
N,N-Dimethylformamide (DMF)
-
Copper (I) bromide
-
6M HCl
-
Toluene
-
Water
-
9 wt% phosphoric acid
-
5 wt% NaCl solution
Procedure:
-
To a solution of 4-bromo-2-isopropylphenol hemi-DABCO co-crystal (120 g, 442 mmol) in 25 wt% sodium methoxide in methanol (430 g), add 60 mL of DMF.
-
Pressure purge the solution with nitrogen.
-
Add copper (I) bromide (3.23 g, 22.5 mmol) to the mixture.
-
Heat the reaction to reflux for 12-16 hours.
-
Cool the reaction to 0-5 °C and quench with 6M HCl until the pH of the solution is less than 5.
-
Dilute the slurry with 492 mL of toluene and 720 mL of water.
-
Separate the aqueous layer.
-
Sequentially wash the organic layer with 9 wt% phosphoric acid (150 mL) and 5 wt% NaCl (150 mL).
-
The resulting organic layer contains the desired product, 2-isopropyl-4-methoxyphenol, which can be used in subsequent synthetic steps.[2]
Mandatory Visualization
Caption: Synthetic workflow for a phenoxy diaminopyrimidine derivative.
Potential Signaling Pathways and Biological Targets
Derivatives of this compound, particularly phenoxy diaminopyrimidines, may exhibit their biological effects through the inhibition of specific cellular signaling pathways. Based on the activities of structurally related compounds, two potential pathways are highlighted below.
Focal Adhesion Kinase (FAK) Signaling Pathway
Diaminopyrimidine derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression and constitutive activation of FAK are common in many types of cancer, making it an attractive therapeutic target. Inhibition of FAK can disrupt these processes and lead to apoptosis of cancer cells.
Caption: Hypothesized inhibition of the FAK signaling pathway.
Dihydroorotate Dehydrogenase (DHODH) and Pyrimidine Biosynthesis
Some diaminopyrimidine-related compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA precursors. Inhibition of DHODH depletes the cellular pool of pyrimidines, thereby halting cell proliferation. This mechanism is a target for anticancer and immunosuppressive drugs.
Caption: Hypothesized inhibition of the DHODH enzyme.
References
Application Notes and Protocols for the Synthesis of Bioactive Compounds from 2-Bromo-4-isopropylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel bioactive compounds utilizing 2-Bromo-4-isopropylphenol as a versatile starting material. The presence of a bromine atom and a phenolic hydroxyl group on the this compound scaffold offers multiple avenues for synthetic modification, enabling the creation of a diverse library of derivatives with potential therapeutic applications. This document outlines detailed protocols for key synthetic transformations, presents quantitative data on the bioactivity of analogous compounds, and includes visualizations of synthetic workflows and relevant biological pathways.
Introduction
Phenolic compounds are a well-established class of molecules known for their wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] this compound, a derivative of the naturally occurring monoterpenoid thymol, serves as an excellent starting platform for the development of new bioactive entities. The bromine atom at the 2-position provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann condensations.[2][3] This allows for the introduction of diverse aryl, heteroaryl, and amino functionalities, leading to the generation of novel compounds with potentially enhanced or novel biological activities.
Synthetic Pathways
The primary strategies for derivatizing this compound involve leveraging the reactivity of the aryl bromide for cross-coupling reactions.
1. Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-isopropylphenols (Biaryl Derivatives):
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound.[2] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of biaryl compounds from this compound.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of 2-Aryl-4-isopropylphenols.
2. Ullmann Condensation for the Synthesis of Diaryl Ethers and N-Aryl Amines:
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-oxygen or carbon-nitrogen bonds.[3] This method allows for the coupling of this compound with other phenols to form diaryl ethers or with amines to generate N-aryl amine derivatives.
Diagram 2: Ullmann Condensation for Diaryl Ether Synthesis
Caption: Synthesis of diaryl ethers via Ullmann condensation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the synthesis of 2-aryl-4-isopropylphenols.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene, 1,4-Dioxane, or DMF, degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 3 mol%), and the base (2.0 eq).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and Mass Spectrometry.
Protocol 2: General Procedure for Ullmann Condensation of this compound with a Phenol
This protocol describes a general method for the synthesis of diaryl ethers.
Materials:
-
This compound
-
Phenol derivative (1.0 - 1.2 equivalents)
-
Copper(I) catalyst (e.g., CuI, 5-10 mol%)
-
Ligand (e.g., L-proline, 1,10-phenanthroline, 10-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2 equivalents)
-
High-boiling polar solvent (e.g., DMF, NMP, or DMSO)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography
-
Reaction vessel suitable for high-temperature reactions
-
Inert atmosphere setup
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the phenol derivative (1.1 eq), the copper catalyst (e.g., 10 mol% CuI), the ligand (e.g., 20 mol% L-proline), and the base (2.0 eq).
-
Add the anhydrous solvent (e.g., DMF).
-
Flush the vessel with an inert gas and maintain a positive pressure.
-
Heat the reaction mixture to 120-150 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Add water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the desired diaryl ether.
-
Confirm the structure of the product using analytical techniques.
Potential Bioactivities and Data Presentation
While specific bioactivity data for derivatives of this compound are not extensively reported, the bioactivities of structurally related compounds, such as thymol derivatives, bromophenols, and biaryl compounds, provide strong indicators of their potential therapeutic applications.
Antimicrobial Activity:
Phenolic compounds are known to exert antimicrobial effects by disrupting the bacterial cell membrane, leading to increased permeability and leakage of cellular components.[4] Derivatives of this compound, particularly biaryl and N-aryl amine analogs, are expected to exhibit significant antimicrobial activity.
Table 1: Minimum Inhibitory Concentrations (MIC) of Structurally Related Antimicrobial Compounds
| Compound Class | Example Compound | Test Organism | MIC (µg/mL) | Reference |
| Thymol Derivative | 4-Chloro-2-isopropyl-5-methylphenol | Staphylococcus aureus | 12.5 - 25 | [2] |
| Bromophenol | bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Escherichia coli | <70 | [1] |
| Biphenyl Derivative | (S)-3-([1,1'-biphenyl]-4-yl)-2-aminopropanoic acid | Enterobacteriaceae strains | - | [3] |
Antioxidant Activity:
The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, acting as a hydrogen atom donor to scavenge free radicals. The introduction of aryl groups at the 2-position can modulate this activity. The antioxidant potential is commonly assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with lower IC₅₀ values indicating higher potency.
Table 2: Antioxidant Activity (IC₅₀) of Structurally Related Phenolic Compounds
| Compound Class | Assay | IC₅₀ (µM) | Reference |
| Hydroxylated Biphenyl | DPPH | Varies with substitution | |
| Phenolic Acid (Gallic Acid) | DPPH | ~5 | |
| Phenolic Acid (Caffeic Acid) | DPPH | ~10 |
Signaling Pathways
Diagram 3: Potential Mechanism of Antibacterial Action
References
- 1. Synthesis, biological evaluation, and preliminary structure-activity considerations of a series of alkylphenols as intravenous anesthetic agents. | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models [frontiersin.org]
- 3. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-isopropylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[1][2] 2-Bromo-4-isopropylphenol is a valuable building block in medicinal chemistry and materials science. Its substituted phenol scaffold is found in a variety of biologically active molecules. The strategic placement of the bromine atom and the isopropyl group allows for diverse and selective derivatization to generate libraries of novel compounds for drug discovery and other applications.
This document provides detailed application notes and experimental protocols for three key palladium-catalyzed cross-coupling reactions of this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
While specific data for this compound is not extensively documented, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of structurally similar aryl bromides with phenylboronic acid. These conditions provide a strong starting point for optimization.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 95 | [3] |
| 2 | 4-Bromophenol | Pd(PPh₃)₄ (1) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 | [3] |
| 3 | 2-Bromotoluene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Toluene | 80 | 16 | 98 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to the flask.
-
Solvent Addition: Add degassed toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-4-isopropylphenol.
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][5] This reaction is of great importance in pharmaceutical and materials science for the synthesis of arylamines.[6][7]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table presents typical conditions for the Buchwald-Hartwig amination of related 2-bromophenol derivatives, which can be adapted for this compound.
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromophenol | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 12 | ~85 (estimated) | [8] |
| 2 | 2-Bromotoluene | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (estimated) | [8] |
| 3 | 4-Bromo-2-methylphenol | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 24 | 88 | General Protocol |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general procedure and may require optimization.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (1.4 equiv) to a dry Schlenk tube.
-
Inert Atmosphere: Seal the tube and remove it from the glovebox.
-
Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(morpholino)-4-isopropylphenol.
Visualization of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling of this compound
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a reliable method for the synthesis of substituted alkynes.[9][10] Copper-free protocols have also been developed to avoid potential issues with copper contamination.[11][12]
Data Presentation: Representative Conditions for Sonogashira Coupling
The following table provides representative conditions for the Sonogashira coupling of aryl bromides, which can be applied to this compound.
| Entry | Aryl Bromide | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (1) | Et₃N | THF | RT | 2 | 95 | [13] |
| 2 | 4-Bromoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (3), CuI (5) | i-Pr₂NH | DMF | 80 | 6 | 89 | [14] |
| 3 | 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ (2), P(t-Bu)₃ (4) | Cs₂CO₃ | Dioxane | 60 | 18 | 91 | [15] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a general starting point and may require optimization.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed THF and then degassed Et₃N.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C.
-
Monitoring: Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-isopropyl-2-(phenylethynyl)phenol.
Visualization of Sonogashira Coupling Logical Relationship
Caption: Key components for a successful Sonogashira coupling.
Applications in Research and Drug Development
The derivatization of this compound via these palladium-catalyzed cross-coupling reactions opens avenues to a wide range of novel molecules with potential applications in medicinal chemistry and materials science.
-
2-Aryl-4-isopropylphenols (from Suzuki Coupling): The biaryl phenol motif is a privileged scaffold in drug discovery. These compounds can be investigated as potential anti-inflammatory agents, antioxidants, and inhibitors of various enzymes. The isopropyl group can enhance lipophilicity, potentially improving pharmacokinetic properties.
-
2-Amino-4-isopropylphenols (from Buchwald-Hartwig Amination): Arylamines are ubiquitous in pharmaceuticals. The introduction of various amine functionalities allows for the synthesis of compounds with potential activities as kinase inhibitors, GPCR modulators, and other therapeutic targets. The phenolic hydroxyl group provides a handle for further functionalization or can act as a key pharmacophoric feature.
-
2-Alkynyl-4-isopropylphenols (from Sonogashira Coupling): The introduction of an alkyne moiety provides a versatile functional group for further transformations via "click chemistry" or other alkyne-specific reactions.[16] These derivatives can be used as building blocks for more complex molecules or as probes for biological systems. Alkynes themselves are present in a number of bioactive natural products and pharmaceuticals.
By providing access to these diverse molecular scaffolds, the palladium-catalyzed cross-coupling of this compound serves as a valuable platform for the discovery and development of new chemical entities with potential therapeutic and material applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
Application Notes and Protocols: Derivatization of 2-Bromo-4-isopropylphenol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2-bromo-4-isopropylphenol and its subsequent evaluation for various biological activities. This document is intended to guide researchers in the synthesis of novel compound libraries based on a readily available starting material and to provide standardized methods for their biological screening.
Introduction
Phenolic compounds, particularly halogenated phenols, are a well-established class of molecules with diverse and significant biological activities. Bromophenols, found in various marine organisms, have demonstrated a wide range of pharmacological properties, including antimicrobial, antioxidant, anticancer, and enzyme inhibitory effects. The derivatization of the phenolic hydroxyl group offers a strategic approach to modulate the physicochemical properties and biological activities of the parent molecule, potentially leading to the discovery of new therapeutic agents.
This compound serves as an excellent starting scaffold for derivatization. The presence of the bromine atom and the isopropyl group can influence the lipophilicity and electronic properties of the resulting derivatives, which in turn can affect their interaction with biological targets. This document outlines protocols for the synthesis of ether, ester, and Schiff base derivatives of this compound and provides methodologies for their biological screening.
Derivatization Strategies
The phenolic hydroxyl group of this compound is the primary site for chemical modification. The following sections detail the synthesis of three major classes of derivatives: ethers, esters, and Schiff bases.
Synthesis of Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alkoxide and a primary alkyl halide.
Experimental Protocol:
-
Materials: this compound, sodium hydride (NaH) or potassium carbonate (K₂CO₃), an appropriate alkyl halide (e.g., benzyl bromide, ethyl bromoacetate), and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen solvent.
-
Add sodium hydride (1.2 equivalents) portion-wise at 0 °C and stir the mixture for 30 minutes to form the sodium phenoxide. Alternatively, potassium carbonate (2 equivalents) can be used at room temperature with stirring for 1-2 hours.
-
To the resulting mixture, add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.
-
Figure 1: Workflow for Williamson Ether Synthesis.
Synthesis of Ester Derivatives via Steglich Esterification
Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst.
Experimental Protocol:
-
Materials: this compound, a carboxylic acid of interest, N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), 4-dimethylaminopyridine (DMAP), and an anhydrous solvent such as dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC or EDC (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester derivative.
-
Figure 2: Workflow for Steglich Esterification.
Biological Screening Protocols
The synthesized derivatives of this compound can be screened for a variety of biological activities. The following protocols are recommended for initial screening.
Antimicrobial Activity Assays
The antimicrobial potential of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi.
3.1.1. Determination of Minimum Inhibitory Concentration (MIC)
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with medium and DMSO) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Table 1: Reported Antimicrobial Activity of Various Bromophenol Derivatives (for comparative purposes)
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Brominated Thiophenones | Pseudomonas aeruginosa | - | [1] |
| Bromophenols from Rhodomela confervoides | Staphylococcus epidermidis | 35 | [1] |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | 1 | [2] |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Staphylococcus aureus | 1 | [2] |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Pseudomonas aeruginosa | 4 | [2] |
Antioxidant Activity Assays
The ability of the derivatives to scavenge free radicals can be assessed using various in vitro assays.
3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare various concentrations of the test compounds in methanol.
-
Add a freshly prepared solution of DPPH in methanol to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[3]
-
Table 2: Reported Antioxidant Activity of Various Bromophenol Derivatives (for comparative purposes)
| Compound Class | Assay | IC₅₀ (µM) or Activity | Reference |
| Benzylic acid-derived bromophenols | DPPH scavenging | Effective scavengers | [3] |
| Benzylic acid-derived bromophenols | ABTS•+ scavenging | Effective scavengers | [3] |
| Bromophenols from Symphyocladia latiuscula | DPPH radical scavenging | Potent activity | [4] |
Enzyme Inhibition Assays
The potential of the derivatives to inhibit specific enzymes can be explored based on the structural similarity to known inhibitors.
3.3.1. Acetylcholinesterase (AChE) Inhibition Assay
-
Principle: This assay is based on the Ellman's method, where acetylthiocholine is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.
-
Procedure:
-
Prepare various concentrations of the test compounds.
-
In a 96-well plate, add DTNB solution, the test compound solution, and AChE enzyme solution.
-
Incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Table 3: Reported Enzyme Inhibitory Activity of Various Bromophenol Derivatives (for comparative purposes)
| Compound Class | Enzyme | IC₅₀ or Kᵢ | Reference |
| Bromophenol derivatives | Acetylcholinesterase (AChE) | Kᵢ range: 6.54 ± 1.03 to 24.86 ± 5.30 nM | [5] |
| Bromophenol derivatives | Carbonic Anhydrase I (hCA I) | Kᵢ range: 2.53 ± 0.25 to 25.67 ± 4.58 nM | [5] |
| Bromophenol derivatives | Carbonic Anhydrase II (hCA II) | Kᵢ range: 1.63 ± 0.11 to 15.05 ± 1.07 nM | [5] |
| Bromophenol derivatives | α-Glucosidase | Kᵢ range: 43.62 ± 5.28 to 144.37 ± 16.37 nM | [6] |
| Bromophenol derivatives | α-Amylase | IC₅₀ range: 9.63–91.47 nM | [6] |
Potential Mechanisms of Action and Signaling Pathways
The biological activities of phenolic compounds are often attributed to their interaction with various cellular components and signaling pathways.[7]
Antimicrobial Mechanisms
Phenolic compounds can exert their antimicrobial effects through several mechanisms:
-
Disruption of Cell Membranes: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[8]
-
Inhibition of Cell Wall Synthesis: Some phenolic compounds can interfere with the enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[7]
-
Inhibition of Quorum Sensing: Bromophenol derivatives have been shown to inhibit quorum sensing, a bacterial communication system that regulates virulence factor production and biofilm formation.[1]
Figure 3: Potential Antimicrobial Mechanisms of Action.
Cellular Signaling in Eukaryotic Cells
Bromophenols have also been shown to modulate signaling pathways in eukaryotic cells, which could be relevant to their anticancer and anti-inflammatory activities.
-
Calcium Signaling: Some bromophenols can disturb cellular Ca²⁺ homeostasis by inhibiting voltage-dependent Ca²⁺ entry and inducing the release of Ca²⁺ from intracellular stores.[9][10] This can impact a wide range of cellular processes, including proliferation, apoptosis, and gene expression.
Figure 4: Modulation of Calcium Signaling by Bromophenols.
Conclusion
The derivatization of this compound presents a promising avenue for the discovery of novel bioactive molecules. The protocols outlined in these application notes provide a solid foundation for the synthesis of diverse chemical libraries and their subsequent biological evaluation. The provided comparative data on related bromophenol derivatives should guide the selection of appropriate screening assays and aid in the interpretation of results. Further investigation into the specific mechanisms of action of these new derivatives will be crucial for their development as potential therapeutic agents.
References
- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. epic.awi.de [epic.awi.de]
- 10. Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Bromo-4-isopropylphenol in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-4-isopropylphenol as a versatile precursor for the synthesis of a variety of fine chemicals. The strategic placement of the bromine atom ortho to the hydroxyl group, combined with the isopropyl substituent in the para position, allows for regioselective functionalization, making it a valuable building block in the pharmaceutical and agrochemical industries.
This document details key transformations of this compound, including its conversion to thymol and carvacrol precursors, and its use in modern cross-coupling reactions. Detailed experimental protocols and tabulated data are provided to facilitate the practical application of these synthetic methods.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, safety assessment, and purification.
| Property | Value | Reference |
| CAS Number | 19432-27-0 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | |
| Appearance | Liquid or solid | [2][3] |
| Purity | Typically ≥97% | [2] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [2] |
Key Synthetic Applications and Protocols
This compound serves as a key starting material for several important classes of fine chemicals. The following sections detail the protocols for its primary applications.
Synthesis of 4-Isopropylphenol: A Precursor to Thymol and Carvacrol
The reductive debromination of this compound yields 4-isopropylphenol, a crucial intermediate in the synthesis of the isomeric monoterpenoid phenols, thymol and carvacrol. These compounds are widely used for their antiseptic, analgesic, and anti-inflammatory properties.
Reaction Scheme:
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the removal of the bromine atom from this compound using catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add Pd/C (5-10 mol%) to the solution.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus (1 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-isopropylphenol.
-
The product can be purified by column chromatography or recrystallization if necessary.
Quantitative Data for Catalytic Debromination of Aryl Bromides:
| Catalyst | H₂ Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ (gas) | Methanol | Room Temp | 1-4 | >95 | Adapted from[4] |
| 5% Pd/C | Ammonium formate | Methanol | Reflux | 0.5-2 | 90-98 | Adapted from general procedures |
| Raney Nickel | H₂ (gas) | Ethanol | Room Temp | 2-6 | 85-95 | Adapted from general procedures |
Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling
The bromine atom in this compound provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the synthesis of a wide range of substituted biphenyl compounds, many of which are of interest in medicinal chemistry and materials science.
Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(OAc)₂ (2-5 mol%) and PPh₃ (4-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides:
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromophenol | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 4 | 95 |
| 2-Bromopyridine | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 91 |
Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. Using this compound as a substrate, a variety of N-aryl amines can be synthesized, which are common motifs in pharmaceuticals.
Reaction Scheme:
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) or other suitable base
-
Toluene (anhydrous and degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene and stir for 10 minutes.
-
Add this compound (1.0 eq) and morpholine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides:
| Aryl Bromide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Aniline | Pd(OAc)₂/BINAP (2) | NaOtBu | Toluene | 100 | 18 | 98 |
| 2-Bromopyridine | Piperidine | Pd₂(dba)₃/Xantphos (1.5) | Cs₂CO₃ | Dioxane | 100 | 24 | 92 |
| 1-Bromo-4-tert-butylbenzene | Morpholine | Pd(OAc)₂/RuPhos (1) | K₃PO₄ | t-BuOH | 110 | 12 | 95 |
Synthesis of Thymol and Carvacrol from 4-Isopropylphenol
Once 4-isopropylphenol is obtained from this compound, it can be converted to thymol or carvacrol. The synthesis of carvacrol often involves the Friedel-Crafts alkylation of o-cresol with isopropanol.[5][6] The synthesis of thymol can be achieved from p-cymene.[7]
Workflow for Thymol and Carvacrol Synthesis:
References
- 1. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 2. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis process of carvacrol - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of carvacrol by Friedel–Crafts alkylation of o‐cresol with isopropanol using superacidic catalyst UDCaT‐5 | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Bromination of 4-Isopropylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the selective mono- and di-bromination of 4-isopropylphenol, yielding 2-bromo-4-isopropylphenol and 2,6-dibromo-4-isopropylphenol, respectively. These products are valuable intermediates in the synthesis of various pharmaceutical compounds and fine chemicals. The protocols are based on established methods for the bromination of phenolic compounds.
Introduction
The electrophilic bromination of phenols is a fundamental reaction in organic synthesis. The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group, facilitating the introduction of bromine atoms onto the aromatic ring. In the case of 4-isopropylphenol, the para-position is blocked, directing bromination to the ortho-positions. By carefully controlling the reaction conditions and the brominating agent, it is possible to achieve selective mono- or di-bromination.
This application note details two primary protocols:
-
Selective Mono-bromination: Utilizing N-Bromosuccinimide (NBS) as the brominating agent in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) to favor the formation of this compound.
-
Di-bromination: Employing an excess of bromine in a suitable solvent to yield 2,6-dibromo-4-isopropylphenol.
Data Presentation
The following table summarizes the key quantitative data for the described protocols.
| Parameter | Protocol 1: Mono-bromination | Protocol 2: Di-bromination |
| Product | This compound | 2,6-Dibromo-4-isopropylphenol |
| Starting Material | 4-Isopropylphenol | 4-Isopropylphenol |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) |
| Stoichiometry (Brominating Agent) | 1.0 - 1.1 equivalents | 2.0 - 2.2 equivalents |
| Solvent | Methanol | Glacial Acetic Acid or Dichloromethane |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | None |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 - 60 minutes | 1 - 3 hours |
| Typical Yield | >85% | >90% |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound
This protocol is adapted from a method for the selective ortho-bromination of para-substituted phenols using N-bromosuccinimide.[1]
Materials:
-
4-Isopropylphenol
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (ACS grade)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-isopropylphenol (1.0 eq) and methanol (0.2 M solution).
-
Add p-toluenesulfonic acid monohydrate (0.1 eq) to the solution and stir until all solids have dissolved.
-
Add N-bromosuccinimide (1.05 eq) in one portion to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Remove the methanol under reduced pressure.
-
To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Expected Characterization Data (based on similar compounds and database information):
-
¹H NMR (CDCl₃): δ ~7.3 (d, 1H), 7.0 (dd, 1H), 6.8 (d, 1H), 5.5 (s, 1H, OH), 2.8 (septet, 1H), 1.2 (d, 6H) ppm.
-
¹³C NMR (CDCl₃): δ ~150, 142, 129, 127, 116, 112, 33, 24 ppm.
Protocol 2: Synthesis of 2,6-Dibromo-4-isopropylphenol
This protocol is a general method for the di-bromination of phenols.
Materials:
-
4-Isopropylphenol
-
Bromine (Br₂)
-
Glacial acetic acid or Dichloromethane
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-isopropylphenol (1.0 eq) in glacial acetic acid or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (2.1 eq) in the same solvent to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material and mono-bromo intermediate.
-
Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.
-
If using glacial acetic acid, dilute the mixture with water and extract with dichloromethane or ethyl acetate. If using dichloromethane, proceed to the next step.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2,6-dibromo-4-isopropylphenol can often be purified by recrystallization from a suitable solvent system (e.g., hexane or ethanol/water).
Expected Characterization Data (based on similar compounds and database information): [2]
-
¹H NMR (CDCl₃): δ ~7.2 (s, 2H), 5.7 (s, 1H, OH), 2.8 (septet, 1H), 1.2 (d, 6H) ppm.
-
¹³C NMR (CDCl₃): δ ~148, 143, 129, 112, 33, 24 ppm.
Mandatory Visualizations
Caption: Experimental workflow for the selective bromination of 4-isopropylphenol.
Caption: Logical relationship in the bromination of 4-isopropylphenol.
References
Application of 2-Bromo-4-isopropylphenol in Materials Science: A Focus on Flame-Retardant Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-isopropylphenol is a substituted phenolic compound with significant potential as a building block in materials science, particularly in the development of high-performance polymers. Its unique molecular structure, featuring a reactive hydroxyl group, a bromine atom, and an isopropyl group, allows for its incorporation into polymer backbones to impart specific properties, most notably flame retardancy. This application note details the use of this compound as a comonomer in the synthesis of modified poly(phenylene ether) (PPE), a thermoplastic known for its excellent thermal stability, dimensional stability, and dielectric properties. The introduction of bromine into the PPE structure enhances its flame-retardant characteristics, making it suitable for demanding applications in electronics, automotive, and aerospace industries where fire safety is critical.
Principle Application: Flame-Retardant Poly(phenylene ether)
The primary application of this compound in materials science is as a reactive comonomer in the synthesis of inherently flame-retardant poly(phenylene ether). The bromine atom acts as a radical trap in the gas phase during combustion, interrupting the exothermic processes of fire and promoting char formation, which insulates the underlying material from heat. By copolymerizing this compound with other phenolic monomers, such as 2,6-dimethylphenol, a thermoplastic with a tailored balance of mechanical, thermal, and flame-retardant properties can be achieved.
Quantitative Data Summary
The following table summarizes the anticipated effects of incorporating this compound into a poly(phenylene ether) matrix. The data is representative and based on studies of similarly brominated PPE systems.
| Property | Standard PPE (from 2,6-dimethylphenol) | PPE copolymer with this compound (15 mol%) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | ~215 °C | ~205-210 °C |
| Decomposition Temperature (Td, 5% wt. loss) | ~450 °C | ~420-430 °C |
| Char Yield at 800 °C (in N2) | ~20% | ~30-35% |
| Flammability Properties | ||
| Limiting Oxygen Index (LOI) | 21% | 28-32% |
| UL94 Rating (1.6 mm) | V-1 / V-2 | V-0 |
| Mechanical Properties | ||
| Tensile Strength | ~70-80 MPa | ~65-75 MPa |
| Flexural Modulus | ~2.5-2.7 GPa | ~2.6-2.8 GPa |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-isopropylphenol.
Materials:
-
4-isopropylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-isopropylphenol (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 eq) to the stirred solution.
-
Continue stirring at 0 °C for 1.5 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil.
Synthesis of Flame-Retardant PPE via Oxidative Copolymerization
This protocol outlines the synthesis of a PPE copolymer from 2,6-dimethylphenol and this compound.
Materials:
-
2,6-dimethylphenol
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl), 2M
-
Oxygen (gas)
-
Schlenk flask and line
-
Gas inlet tube
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2,6-dimethylphenol (0.85 eq) and this compound (0.15 eq) in toluene.
-
In a separate flask, prepare the catalyst complex by dissolving CuBr (0.02 eq) and TMEDA (0.02 eq) in a small amount of toluene.
-
Add the catalyst solution to the monomer solution under vigorous stirring.
-
Replace the inert atmosphere with a slow stream of oxygen, bubbled through the reaction mixture.
-
Continue the reaction at room temperature for 4-6 hours. The viscosity of the solution will increase as the polymer forms.
-
Terminate the polymerization by adding a small amount of 2M HCl to precipitate the copper catalyst.
-
Pour the viscous polymer solution into an excess of methanol to precipitate the polymer.
-
Filter the white, fibrous polymer, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C overnight.
Visualizations
Caption: Workflow for the synthesis of flame-retardant PPE.
Caption: Logical path from monomer to enhanced material property.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Regioselective Bromination of 4-Isopropylphenol
Welcome to the technical support center for the regioselective bromination of 4-isopropylphenol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during this specific electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products for the bromination of 4-isopropylphenol?
The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups are both ortho, para-directing. Since the para position is blocked by the isopropyl group, the incoming electrophile (bromine) will be directed to the positions ortho to the hydroxyl group, which are positions 2 and 6 on the aromatic ring. Therefore, the expected major products are 2-bromo-4-isopropylphenol and 2,6-dibromo-4-isopropylphenol.
Q2: How can I favor the formation of the mono-brominated product (this compound) over the di-brominated product?
To favor mono-bromination, it is crucial to control the reaction's reactivity. The strong activating effect of the hydroxyl group can easily lead to polysubstitution.[1][2] Consider the following strategies:
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Choice of Brominating Agent: Use a milder brominating agent like N-bromosuccinimide (NBS) instead of the highly reactive bromine (Br₂).[1][2]
-
Stoichiometry: Carefully control the stoichiometry by using only one equivalent of the brominating agent relative to the 4-isopropylphenol.[2]
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Temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.[1][2]
-
Solvent: Employ a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to reduce the reactivity of the brominating agent.[1][3][4]
Q3: What is the role of the solvent in determining the reaction outcome?
The solvent plays a critical role in the bromination of phenols.[1][3]
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Polar Protic Solvents (e.g., water, acetic acid): These solvents can enhance the reactivity of the brominating agent, often leading to polysubstitution. For instance, using bromine water will likely result in the formation of 2,6-dibromo-4-isopropylphenol.[1][2][5]
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Non-Polar Solvents (e.g., CS₂, CCl₄, CH₂Cl₂): These solvents do not solvate the bromine as effectively, leading to a less reactive electrophile. This reduced reactivity favors the formation of the mono-substituted product.[1][2][3][4]
Q4: Can I achieve regioselectivity between the two ortho positions (2 and 6)?
For 4-isopropylphenol, the two ortho positions (2 and 6) are chemically equivalent. Therefore, achieving regioselectivity between these two positions is not a relevant concern as they will lead to the same mono-brominated product. The primary challenge is controlling the extent of bromination (mono- vs. di-substitution).
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of 4-isopropylphenol in a question-and-answer format.
| Problem | Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | Low recovery of brominated product after workup. | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of starting material or product. 4. Loss of product during extraction or purification. | 1. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure completion. 2. Optimize the temperature; if too low, the reaction may be too slow. 3. Ensure the reaction is not run for an excessively long time, which could lead to side reactions. 4. Check the pH during aqueous workup and ensure efficient extraction with the appropriate solvent. |
| Formation of Multiple Products | Multiple spots on TLC plate or peaks in GC-MS analysis, corresponding to mono- and di-brominated products. | 1. Reaction conditions are too harsh (high temperature, highly active brominating agent). 2. Incorrect stoichiometry of the brominating agent. | 1. Lower the reaction temperature. 2. Switch to a milder brominating agent like NBS.[1][2] 3. Use a non-polar solvent like CH₂Cl₂ or CS₂.[1][3] 4. Use precisely one equivalent of the brominating agent.[2] |
| Reaction Not Starting | No change observed in the reaction mixture (e.g., color of bromine persists) and TLC shows only starting material. | 1. Low-quality or inactive reagents. 2. Reaction temperature is too low. 3. Insufficient activation of the brominating agent. | 1. Use fresh, high-purity reagents. 2. Gradually increase the reaction temperature while monitoring with TLC. 3. If using a system like KBr/KBrO₃, ensure the pH is appropriately acidic to generate Br₂ in situ.[2] |
| Formation of a Precipitate | An unexpected solid forms in the reaction flask. | In polar solvents, this is likely the over-brominated product (2,6-dibromo-4-isopropylphenol), which can be less soluble. | If the di-brominated product is not desired, the reaction conditions need to be made milder as described above (milder reagent, lower temperature, non-polar solvent). |
Data Presentation: Comparison of Bromination Conditions
The following table summarizes how different reaction parameters can be adjusted to control the selectivity of the bromination of 4-isopropylphenol.
| Parameter | Condition for Mono-bromination (this compound) | Condition for Di-bromination (2,6-dibromo-4-isopropylphenol) | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS)[1][2] | Bromine (Br₂) in a polar solvent (e.g., Bromine Water)[1][5] | NBS is a milder source of electrophilic bromine, reducing the rate of the second substitution. Br₂ in polar solvents is highly reactive.[1][3] |
| Solvent | Non-polar (e.g., CH₂Cl₂, CS₂, CCl₄)[1][3][4] | Polar (e.g., H₂O, Acetic Acid) | Non-polar solvents reduce the electrophilicity of bromine, thus increasing selectivity for mono-substitution.[3][4] |
| Temperature | Low (e.g., 0 °C to room temperature)[1][2] | Room temperature or slightly elevated | Lower temperatures decrease the reaction rate, allowing for better control and preventing over-bromination.[1] |
| Stoichiometry (Brominating Agent:Phenol) | 1:1 | >2:1 | Using an excess of the brominating agent will drive the reaction towards the di-substituted product. |
Experimental Protocols
Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor the synthesis of this compound.
Materials:
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4-isopropylphenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Preparation: In a round-bottom flask, dissolve 4-isopropylphenol (1 equivalent) in dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of NBS: Add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution over 15-20 minutes. Ensure the temperature remains at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Let the reaction warm to room temperature and stir until the starting material is consumed.
-
Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Synthesis of 2,6-dibromo-4-isopropylphenol using Bromine Water
This protocol is designed for the synthesis of the di-brominated product.
Materials:
-
4-isopropylphenol
-
Bromine water (saturated solution of Br₂ in H₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Beaker, magnetic stirrer, dropping funnel
Procedure:
-
Preparation: Dissolve 4-isopropylphenol (1 equivalent) in a minimal amount of a suitable solvent (like ethanol or acetic acid) and place it in a beaker with a magnetic stirrer.
-
Addition of Bromine Water: Add bromine water dropwise to the stirred solution at room temperature. Continue addition until the reddish-brown color of bromine persists, indicating the reaction is complete. A precipitate of the product should form.[5]
-
Quenching: Add a few drops of saturated aqueous sodium thiosulfate solution to quench the excess bromine until the color disappears.
-
Isolation: Filter the solid precipitate and wash it with cold water.
-
Extraction (if no precipitate forms): If the product does not precipitate, transfer the reaction mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The product can be further purified by recrystallization.
Visualizations
Experimental Workflow for Mono-bromination
Caption: Workflow for the selective mono-bromination of 4-isopropylphenol.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting bromination of 4-isopropylphenol.
References
Technical Support Center: Synthesis of 2-Bromo-4-isopropylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-isopropylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-isopropylphenol with a brominating agent. The hydroxyl (-OH) group of the phenol is a strong activating group, directing the incoming electrophile (bromine) primarily to the ortho positions.
Q2: What are the most common side reactions in this synthesis?
The most prevalent side reaction is polysubstitution, leading to the formation of 2,6-dibromo-4-isopropylphenol.[1] This occurs because the hydroxyl group strongly activates the aromatic ring, making it susceptible to further bromination.[2] Oxidation of the phenol ring can also occur, especially under harsh reaction conditions, leading to the formation of colored impurities and complex byproducts.
Q3: How can I minimize the formation of the dibrominated byproduct?
To favor the formation of the desired mono-brominated product, several strategies can be employed:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the brominating agent to 4-isopropylphenol.
-
Choice of Solvent: Non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can reduce the reactivity of the brominating agent and decrease the extent of polysubstitution compared to polar solvents.
-
Low Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C) can help to control the reaction rate and improve selectivity for the mono-brominated product.[2]
-
Milder Brominating Agents: Consider using N-bromosuccinimide (NBS) as a milder alternative to elemental bromine.
Q4: My reaction mixture turned dark brown/black. What does this indicate?
A significant color change to dark brown or black often suggests oxidation of the phenol starting material or product. This can be caused by an excess of the brominating agent, elevated temperatures, or the presence of impurities. It is crucial to maintain controlled conditions to prevent these side reactions.
Q5: How can I effectively purify this compound from the reaction mixture?
Purification can be challenging due to the similar polarities of the mono- and di-brominated products.
-
Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from byproducts and unreacted starting material. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective.
-
Distillation: Vacuum distillation can be used to purify the product, especially on a larger scale.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system may be an effective purification technique.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Excessive formation of byproducts (e.g., 2,6-dibromo-4-isopropylphenol). - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. - Optimize reaction conditions to improve selectivity (see FAQ Q3). - Carefully perform extraction and purification steps to minimize product loss. |
| High percentage of 2,6-dibromo-4-isopropylphenol | - Molar ratio of brominating agent to phenol is greater than 1:1. - Reaction temperature is too high. - Use of a highly polar solvent. | - Use a precise 1:1 molar ratio of reactants. - Maintain a low reaction temperature (e.g., 0-5 °C). - Switch to a non-polar solvent like dichloromethane or carbon tetrachloride. |
| Reaction mixture is difficult to purify | - Co-elution of the desired product and the dibrominated byproduct during column chromatography. - Presence of tarry, colored impurities from oxidation. | - Optimize the solvent system for chromatography; a shallow gradient or isocratic elution with a low polarity solvent system may improve separation. - Consider a pre-purification step, such as a charcoal treatment, to remove colored impurities before chromatography. |
| Reaction does not proceed to completion | - Inactive brominating agent. - Insufficient reaction time or temperature. | - Ensure the quality and purity of the brominating agent. - Allow the reaction to stir for a longer period, monitoring by TLC. If necessary, allow the reaction to slowly warm to room temperature. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Product Distribution in the Bromination of 4-substituted Phenols (Illustrative Data)
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Product A (%) | Product B (%) | Other (%) | Yield of A (%) |
| p-cresol | Bromine | Dichloroethane | 0-5 | 97.8 | 0.05 | 2.15 | 93.2 |
| p-cresol | Bromine | Methylene Dichloride | 0-5 | 95.03 | 2.38 | 2.59 | 90.7 |
Data is illustrative and based on the bromination of p-cresol, a structurally similar compound. Product A corresponds to the mono-brominated product (2-bromo-4-methylphenol) and Product B to the di-brominated product (2,6-dibromo-4-methylphenol). "Other" includes unreacted starting material.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound using Bromine in Acetic Acid
Materials:
-
4-isopropylphenol
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous magnesium sulfate
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Dichloromethane (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylphenol (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5 °C.
-
After the addition is complete, let the reaction mixture stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the excess bromine by adding saturated sodium bisulfite solution until the orange color disappears.
-
Dilute the mixture with water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Bromo-4-isopropylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-4-isopropylphenol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The bromination of 4-isopropylphenol typically yields a mixture of products. The most common impurities include:
-
Isomeric Byproducts: The primary isomeric impurity is 6-bromo-4-isopropylphenol, formed by bromination at the alternative ortho position.
-
Poly-brominated Species: 2,6-dibromo-4-isopropylphenol is a common di-substituted byproduct resulting from over-bromination.[1]
-
Unreacted Starting Material: Residual 4-isopropylphenol may remain if the reaction does not go to completion.
-
Colored Impurities: Oxidation of the phenolic compounds can lead to the formation of colored byproducts.[1]
Q2: My crude product is a dark-colored oil. How can I remove the color?
A2: The dark color is likely due to oxidized phenolic impurities.[1] A common and effective method to remove these is to treat the crude product with activated charcoal. This is typically done by dissolving the crude mixture in a suitable organic solvent, adding a small amount of activated charcoal, heating the mixture for a short period, and then filtering to remove the charcoal. This step is often incorporated into the recrystallization protocol.
Q3: I am having trouble separating the 2-bromo and 6-bromo isomers. What is the best approach?
A3: The separation of ortho- and para-bromophenol isomers can be challenging due to their similar physical properties. The most effective methods are fractional distillation under reduced pressure and column chromatography. The choice between these methods will depend on the scale of your reaction and the equipment available.
Q4: Can I use a simple distillation instead of fractional distillation?
A4: A simple distillation is unlikely to provide a good separation of the 2-bromo and 6-bromo isomers due to their potentially close boiling points. Fractional distillation, which provides multiple theoretical plates for separation, is highly recommended for achieving high purity.[2]
Q5: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is supersaturated. To address this, you can try the following:
-
Add a small amount of a co-solvent in which the compound is more soluble to the hot mixture.
-
Lower the temperature at which crystallization begins by using a larger volume of solvent.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Use a seed crystal of pure this compound.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation of Isomers | Insufficient number of theoretical plates in the distillation column. | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).[2] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the column. A slow, steady distillation is crucial for good separation.[2] | |
| Fluctuations in vacuum pressure. | Ensure all joints in the distillation apparatus are properly sealed and that the vacuum pump is providing a stable pressure. | |
| Product Solidifies in the Condenser | The condenser water is too cold, causing the product to solidify and block the apparatus. | Use a water bath with controlled temperature for the condenser, keeping it just above the melting point of the product. |
| Bumping or Uncontrolled Boiling | Uneven heating of the distillation flask. | Use a stirring bar or boiling chips in the distillation flask to ensure smooth boiling. Heat the flask using a heating mantle with a stirrer. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Isomers | Inappropriate solvent system (eluent). | The polarity of the eluent is critical. A good starting point for separating bromophenol isomers is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. Optimize the solvent ratio using Thin Layer Chromatography (TLC) first to achieve a good separation of spots. |
| Column is overloaded. | The amount of crude material loaded onto the column should not exceed the column's capacity. As a general rule, use at least 20-50 times the weight of silica gel to the weight of the crude mixture. | |
| Column packing is uneven. | Ensure the silica gel is packed uniformly without any cracks or channels. "Wet packing" (slurry packing) is often preferred to "dry packing" to avoid these issues. | |
| Product Elutes Too Quickly or Too Slowly | Eluent polarity is too high or too low. | If the product elutes too quickly, decrease the polarity of the eluent (e.g., increase the proportion of hexane). If it elutes too slowly or not at all, increase the polarity (e.g., increase the proportion of ethyl acetate). |
| Tailing of Spots on TLC/Broad Peaks in Fractions | The compound is interacting too strongly with the acidic silica gel. | Add a small amount (0.5-1%) of a modifier like triethylamine or acetic acid to the eluent to improve the peak shape. |
Recrystallization
| Problem | Possible Cause | Solution |
| Low Yield of Crystals | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution was not cooled sufficiently. | After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. | |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[3][4] | |
| Crystals are Impure (Colored) | Impurities were co-precipitated with the product. | Ensure the initial dissolution is done in the minimum amount of hot solvent. If the solution is colored, treat with activated charcoal before hot filtration.[1] |
| Cooling was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer, larger crystals. | |
| No Crystals Form Upon Cooling | The solution is not saturated or is supersaturated. | If not saturated, evaporate some solvent. If supersaturated, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. |
Quantitative Data
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (Product) | C₉H₁₁BrO | 215.09 | Not available |
| 4-isopropylphenol (Starting Material) | C₉H₁₂O | 136.19 | 212 °C at 760 mmHg |
| 6-Bromo-4-isopropylphenol (Isomer) | C₉H₁₁BrO | 215.09 | Not available |
| 2,6-Dibromo-4-isopropylphenol (Byproduct) | C₉H₁₀Br₂O | 293.98 | Not available |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This protocol is suitable for larger scale purifications where the boiling points of the isomers are sufficiently different.
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Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-tight fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
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Charge the Flask: Place the crude this compound mixture into the distillation flask along with a magnetic stir bar or boiling chips.
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Evacuate the System: Carefully evacuate the system to the desired pressure. A lower pressure will reduce the boiling points and minimize thermal decomposition.
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Heating: Begin heating the distillation flask gently using a heating mantle.
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Collect Fractions:
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Collect the first fraction, which will likely contain any lower-boiling impurities and residual solvent.
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As the temperature stabilizes, collect the main fraction corresponding to the boiling point of this compound. The temperature should remain constant during the collection of a pure fraction.[2]
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Collect subsequent fractions at higher temperatures, which will contain the less volatile 6-bromo-4-isopropylphenol and di-bromo byproducts.
-
-
Analysis: Analyze the collected fractions by a suitable method (e.g., GC-MS or ¹H NMR) to determine their purity.
Protocol 2: Purification by Column Chromatography
This protocol is ideal for smaller scale purifications and for separating isomers with very close boiling points.
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TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal system should show good separation between the spots corresponding to the desired product and impurities.
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Column Packing:
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Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
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Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
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-
Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a volatile solvent (e.g., dichloromethane).
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Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
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Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution).
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Collect fractions in separate test tubes.
-
-
Fraction Analysis:
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Monitor the composition of the collected fractions using TLC.
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Combine the fractions that contain the pure this compound.
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-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Recrystallization
This method is effective if a suitable solvent or solvent system can be found that selectively crystallizes the desired product.
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Solvent Selection: Test the solubility of the crude product in various solvents at both room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. A mixed-solvent system (e.g., ethanol/water or hexane/ethyl acetate) is often effective.[4][5]
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Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent in an Erlenmeyer flask.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Synthesis of 2-Bromo-4-isopropylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-isopropylphenol. Our aim is to help you identify and resolve common issues encountered during your experiments, with a focus on impurity profiling and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Based on the electrophilic aromatic substitution mechanism of bromination on phenols, the most common impurities include:
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Unreacted Starting Material: 4-isopropylphenol may remain if the reaction does not go to completion.
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Over-brominated Byproduct: 2,6-dibromo-4-isopropylphenol is a common byproduct formed when the phenol ring is activated towards further bromination.[1][2]
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Isomeric Impurities: If the starting 4-isopropylphenol is not pure, isomeric bromophenol derivatives may be formed.
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Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product.
Q2: My reaction is showing multiple spots on the TLC plate, even after completion. What could these be?
A2: The multiple spots on your TLC plate likely correspond to the main product and the common impurities mentioned above. Typically, the polarity of these compounds will differ, allowing for separation on a TLC plate. The spot with the highest Rf value is often the least polar compound, which could be the dibrominated byproduct, while the unreacted starting material, being more polar due to the hydroxyl group, will have a lower Rf value. The desired product, this compound, will have an intermediate Rf value.
Q3: How can I minimize the formation of the dibrominated byproduct?
A3: To minimize the formation of 2,6-dibromo-4-isopropylphenol, you can try the following strategies:
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Control Stoichiometry: Use a precise 1:1 molar ratio of 4-isopropylphenol to the brominating agent (e.g., Bromine). A slight excess of the phenol can also help to suppress di-substitution.
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Reaction Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to increase the selectivity for mono-bromination.
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Slow Addition of Brominating Agent: Add the brominating agent dropwise and slowly to the reaction mixture to maintain a low concentration of the electrophile at any given time.
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Choice of Solvent: Using a non-polar solvent can sometimes help to moderate the reactivity of the phenol and improve selectivity.
Q4: What analytical techniques are best for identifying and quantifying impurities in my product?
A4: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling:
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Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile impurities, including the starting material, product, and dibrominated byproduct. The mass spectrometer provides structural information for each component.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help in the quantification of the main product and impurities by integrating the signals corresponding to each compound in the mixture.
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High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying non-volatile impurities.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction is stirred efficiently. - Monitor the reaction progress using TLC or GC-MS until the starting material is consumed. - Check the quality and reactivity of the brominating agent. |
| Loss of product during work-up or purification. | - Optimize the extraction procedure to ensure all the product is recovered from the aqueous layer. - Use appropriate purification techniques (e.g., column chromatography with a suitable solvent system, or distillation under reduced pressure) and handle fractions carefully. | |
| High Levels of 2,6-dibromo-4-isopropylphenol | Excess brominating agent. | - Carefully control the stoichiometry, using no more than one equivalent of the brominating agent. |
| Reaction temperature is too high. | - Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the brominating agent. | |
| High reactivity of the phenol. | - Consider using a milder brominating agent or a less activating solvent. | |
| Presence of Unreacted 4-isopropylphenol | Insufficient amount of brominating agent. | - Ensure that at least one full equivalent of the brominating agent is used. |
| Reaction time is too short. | - Allow the reaction to proceed for a longer duration, monitoring its progress until the starting material is no longer detected. | |
| Difficult Purification | Close boiling points or polarities of the product and impurities. | - For distillation, use a fractionating column to improve separation. - For column chromatography, screen different solvent systems to find one that provides optimal separation of the desired product from its impurities. A gradient elution might be necessary. |
Quantitative Data Summary
The following table presents representative data on the composition of a crude product mixture from a reaction analogous to the synthesis of this compound (bromination of p-cresol). The actual percentages may vary depending on the specific reaction conditions.
| Compound | Typical Percentage in Crude Product (%) |
| 2-Bromo-4-methylphenol | 95.03 - 97.8 |
| p-Cresol (Unreacted Starting Material) | 2.15 - 2.59 |
| 2,6-dibromo-4-methylphenol | 0.05 - 2.38 |
Data adapted from a patent describing the bromination of p-cresol, which serves as a close analogue.[2]
Experimental Protocols
Synthesis of this compound (Adapted from a similar procedure)
Materials:
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4-isopropylphenol
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Bromine
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Glacial Acetic Acid
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Sodium bisulfite solution (to quench excess bromine)
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Sodium bicarbonate solution (for neutralization)
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Anhydrous sodium sulfate or magnesium sulfate (for drying)
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Organic solvent for extraction (e.g., Dichloromethane or Diethyl ether)
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylphenol in glacial acetic acid.
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Cooling: Cool the solution in an ice bath to 0-5 °C.
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Bromine Addition: Prepare a solution of one equivalent of bromine in glacial acetic acid. Add this solution dropwise to the cooled phenol solution over a period of 1-2 hours with vigorous stirring. Maintain the temperature below 10 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC.
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Quenching: Once the reaction is complete, pour the mixture into a beaker of cold water. Add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine disappears.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).
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Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Impurity Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common impurities encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and mitigating common impurities.
References
Technical Support Center: Synthesis of 2-Bromo-4-isopropylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-isopropylphenol. The following information is designed to help optimize reaction yields and address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges in the synthesis of this compound are controlling the regioselectivity of the bromination and preventing over-bromination. The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups on the phenol ring are both ortho-, para-directing activators. Since the para position is blocked by the isopropyl group, bromination is directed to the ortho positions. The key challenges are:
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Monobromination vs. Dibromination: The strong activating nature of the hydroxyl group can easily lead to the formation of the byproduct 2,6-dibromo-4-isopropylphenol.[1]
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Regioselectivity: Ensuring the bromine atom is introduced exclusively at the 2-position adjacent to the hydroxyl group.
Q2: Which brominating agent is most effective for this synthesis?
A2: Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are commonly used for the bromination of phenols.
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N-Bromosuccinimide (NBS): Often preferred for achieving higher regioselectivity and milder reaction conditions, which can help to minimize the formation of dibrominated byproducts.
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Elemental Bromine (Br₂): A more traditional and cost-effective reagent, but it can be less selective and may lead to a higher proportion of over-brominated products if the reaction conditions are not carefully controlled.
Q3: What is a typical yield for the synthesis of this compound?
A3: While specific yield data for the synthesis of this compound is not extensively reported in publicly available literature, high yields are achievable under optimized conditions. For the synthesis of the isomeric 4-Bromo-2-isopropylphenol, yields of 85-92% have been reported for the formation of a co-crystal, indicating that high conversion is possible. For the ortho-bromination of other para-substituted phenols using NBS, isolated yields of over 90% have been achieved. Therefore, a well-optimized synthesis of this compound should target a yield in the range of 85-95%.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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TLC: Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (4-isopropylphenol), the desired product (this compound), and any byproducts (e.g., 2,6-dibromo-4-isopropylphenol). The spots can be visualized under UV light or by using an appropriate staining agent.
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GC-MS: This technique can provide a more quantitative assessment of the reaction mixture, allowing for the identification and relative quantification of all components.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Stoichiometry: Incorrect molar ratio of the brominating agent to the starting material. 3. Degradation of Product: Harsh reaction conditions leading to product decomposition. 4. Formation of Byproducts: Significant formation of 2,6-dibromo-4-isopropylphenol or other side products. | 1. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal reaction duration. If the reaction is sluggish, a modest increase in temperature may be beneficial, but this should be done cautiously to avoid byproduct formation. 2. Adjust Stoichiometry: For monobromination, use a stoichiometry of the brominating agent close to 1:1 with the 4-isopropylphenol. A slight excess (e.g., 1.05 equivalents) of the brominating agent may be used to ensure complete conversion of the starting material. 3. Milder Reaction Conditions: Employ a less reactive solvent or a milder brominating agent like NBS. Running the reaction at a lower temperature can also improve selectivity and reduce degradation. 4. Control Brominating Agent Addition: Add the brominating agent dropwise or in portions to the reaction mixture to maintain a low concentration of the brominating species at any given time, which can favor monobromination. |
| Formation of Significant Amounts of 2,6-dibromo-4-isopropylphenol | 1. Excess Brominating Agent: Using a significant excess of the brominating agent. 2. High Reaction Temperature: Elevated temperatures can promote further bromination of the initially formed monobrominated product. 3. Highly Activating Conditions: The solvent and other reaction conditions may be too activating, favoring multiple substitutions. | 1. Precise Stoichiometry: Use no more than 1.05 equivalents of the brominating agent. 2. Lower Reaction Temperature: Conduct the reaction at room temperature or below (e.g., 0 °C) to enhance selectivity for the mono-brominated product. 3. Choice of Solvent: Use a less polar solvent to moderate the reactivity of the brominating agent. |
| Difficulty in Purifying the Product | 1. Co-elution of Product and Starting Material: The polarities of 4-isopropylphenol and this compound may be similar, leading to difficult separation by column chromatography. 2. Presence of Dibrominated Byproduct: The 2,6-dibromo-4-isopropylphenol can be challenging to separate from the desired product. | 1. Optimize Chromatography Conditions: Use a long chromatography column and a shallow gradient of a less polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) to improve separation. 2. Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Distillation: If the product is a liquid, fractional distillation under reduced pressure may be a viable purification technique. |
Experimental Protocols
Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol is adapted from established methods for the ortho-bromination of para-substituted phenols and is expected to provide a high yield of the desired product.
Materials:
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4-isopropylphenol
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N-Bromosuccinimide (NBS)
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Methanol (reagent grade)
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Dichloromethane (DCM)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask, dissolve 4-isopropylphenol (1.0 eq) in methanol.
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Cool the solution to 0 °C in an ice bath.
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In a separate beaker, dissolve N-Bromosuccinimide (1.05 eq) in methanol.
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Add the NBS solution dropwise to the stirred solution of 4-isopropylphenol at 0 °C over a period of 30 minutes.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC.
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Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis of this compound using Elemental Bromine (Br₂)
This protocol is a more traditional approach and requires careful control to maintain selectivity.
Materials:
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4-isopropylphenol
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Elemental Bromine (Br₂)
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Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Dissolve 4-isopropylphenol (1.0 eq) in carbon tetrachloride or dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
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Cool the solution to 0 °C in an ice bath.
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In the dropping funnel, prepare a solution of elemental bromine (1.05 eq) in the same solvent.
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Add the bromine solution dropwise to the stirred solution of 4-isopropylphenol at 0 °C. The red-brown color of bromine should disappear upon addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the consumption of the starting material.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the bromine color is completely discharged.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Comparison of Brominating Agents and Expected Outcomes
| Parameter | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Selectivity | Generally higher for monobromination | Can lead to higher amounts of dibrominated byproducts |
| Reaction Conditions | Milder, often at 0 °C to room temperature | Requires careful temperature control, often at 0 °C |
| Handling | Solid, easier and safer to handle | Corrosive and volatile liquid, requires a fume hood |
| Expected Yield | High (potentially >90%) | Moderate to high (70-90%), highly dependent on conditions |
| Byproducts | Succinimide (water-soluble) | Hydrogen bromide (HBr) gas |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
Technical Support Center: Scale-Up Synthesis of 2-Bromo-4-isopropylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Bromo-4-isopropylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges in the scale-up synthesis of this compound revolve around ensuring regioselectivity, managing reaction exotherms, handling hazardous materials safely, and achieving efficient purification of the final product. Key issues include the formation of isomeric and over-brominated byproducts, potential for runaway reactions if temperature is not adequately controlled, the corrosive and toxic nature of brominating agents, and difficulties in separating the desired product from impurities on a large scale.
Q2: Which brominating agent is recommended for large-scale synthesis?
A2: While elemental bromine (Br₂) is a common brominating agent, its handling on a large scale is hazardous due to its high corrosivity and toxicity. For industrial-scale synthesis, alternative brominating agents like N-Bromosuccinimide (NBS) are often considered. However, care must be taken as NBS can also pose safety risks, and its reactions can be highly exothermic. The choice of brominating agent will depend on the specific process, available equipment, and safety protocols.
Q3: How can the formation of byproducts be minimized?
A3: Minimizing byproduct formation, such as the isomeric 3-bromo-4-isopropylphenol and di-brominated products, is critical for a successful scale-up. This can be achieved through precise control of reaction conditions. Key strategies include maintaining a low reaction temperature to control the reaction rate and improve selectivity, slow and controlled addition of the brominating agent, and using a suitable solvent system that can help direct the regioselectivity of the bromination.
Q4: What are the critical safety precautions for this synthesis at scale?
A4: Safety is paramount when handling large quantities of brominating agents. It is essential to work in a well-ventilated area, preferably in a closed system, to avoid the inhalation of corrosive vapors.[1][2][3] Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, face shields, and respiratory protection.[1][3] Emergency procedures for handling spills and exposure should be established and clearly communicated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup and purification. | - Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. - Optimize the reaction temperature; typically, low temperatures are favored for selectivity. - Refine the extraction and purification protocols to minimize product loss. Consider a two-phase solvent system during workup to improve separation.[4] |
| Formation of Significant Amounts of Di-brominated Byproducts | - Excess of brominating agent. - Poor temperature control, leading to increased reaction rates. | - Use a stoichiometric amount or a slight deficiency of the brominating agent. - Ensure efficient cooling and stirring to maintain a consistent low temperature throughout the reaction vessel. - Add the brominating agent slowly and in a controlled manner. |
| Presence of Isomeric Impurities (e.g., 3-Bromo-4-isopropylphenol) | - The hydroxyl and isopropyl groups are both ortho-, para-directing, leading to potential isomers. | - The choice of solvent can influence regioselectivity. Experiment with different solvents to find the optimal system for directing the bromination to the desired position. - Purification methods such as fractional distillation or recrystallization may be necessary to separate isomers. |
| Product Discoloration | - Formation of colored impurities from side reactions or oxidation. | - Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. - A two-phase solvent system (e.g., an organic solvent and water) during the reaction can help in obtaining a product with improved color and purity.[4] - Washing the crude product with a reducing agent solution (e.g., sodium bisulfite) can help remove residual bromine and colored impurities.[4] |
| Difficulties in Product Purification | - Similar boiling points of the desired product and byproducts. - Oily nature of the crude product, making crystallization challenging. | - For large-scale operations, fractional distillation under reduced pressure is often the most effective method for separating closely boiling isomers. - If crystallization is attempted, try different solvent systems or seeding with a pure crystal of this compound. - Column chromatography may be suitable for smaller scales but is often not economically viable for large-scale production. |
Experimental Protocols
Illustrative Scale-Up Protocol for Bromination of 4-isopropylphenol
This protocol is a general guideline and requires optimization for specific equipment and scale.
Materials:
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4-isopropylphenol
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Liquid Bromine (Br₂)
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Dichloromethane (CH₂Cl₂)
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5% Sodium bisulfite (NaHSO₃) solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a scrubber system for HBr gas, dissolve 4-isopropylphenol in dichloromethane.
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Cooling: Cool the solution to between -10°C and -5°C using a suitable cooling bath.
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Bromine Addition: Slowly add a solution of liquid bromine in dichloromethane from the dropping funnel to the cooled 4-isopropylphenol solution over a period of 2-4 hours. Maintain the internal temperature below -5°C throughout the addition.
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Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or GC-MS.
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Quenching: Once the reaction is complete, slowly add a 5% solution of sodium bisulfite to quench any unreacted bromine. The disappearance of the reddish-brown color indicates complete quenching.
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Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by fractional distillation under reduced pressure to isolate this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting flowchart for scale-up synthesis issues.
References
Technical Support Center: Byproduct Formation in the Bromination of Substituted Phenols
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding byproduct formation during the bromination of substituted phenols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the bromination of substituted phenols?
A1: The most prevalent byproducts are polybrominated phenols, such as di- and tri-brominated species.[1][2][3][4][5][6][7][8] This occurs due to the strong activating nature of the hydroxyl group, which makes the aromatic ring highly susceptible to multiple electrophilic substitutions at the ortho and para positions.[1][2][3][7][8] Additionally, colored impurities can form as a result of oxidation of the phenol or the brominated products.[2][9]
Q2: How does the choice of brominating agent affect byproduct formation?
A2: The reactivity of the brominating agent is a critical factor. Highly reactive agents like bromine water (Br₂/H₂O) often lead to polysubstitution.[1][2] Milder and more selective reagents, such as N-bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃), offer better control and favor the formation of monobrominated products.[1][2][10]
Q3: What is the role of the solvent in controlling byproduct formation?
A3: The solvent plays a crucial role in modulating the reactivity of the brominating agent. Polar, protic solvents like water can enhance the reactivity of bromine, promoting polysubstitution.[1][2][4][11] In contrast, non-polar solvents such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) can temper the reaction rate and improve selectivity towards monobromination, often favoring the para-isomer.[1][2][4][5][11]
Q4: How can I improve the regioselectivity (ortho- vs. para-bromination) of my reaction?
A4: Achieving high regioselectivity can be challenging as the hydroxyl group directs to both ortho and para positions.[2] To enhance para-selectivity, using a non-polar solvent is generally effective due to reduced steric hindrance at the para position.[2][4] For ortho-selectivity, specific reagent systems like NBS with p-toluenesulfonic acid (p-TsOH) in methanol have been reported to be effective.
Q5: My reaction is producing a lot of colored impurities. What causes this and how can I prevent it?
A5: The formation of colored impurities is often due to the oxidation of the phenol or the resulting brominated products.[2] Over-bromination can also contribute to the formation of colored byproducts. To minimize these impurities, it is advisable to control the reaction time and temperature, avoiding prolonged reactions at high temperatures.[2] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can also help prevent oxidation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Excessive Polysubstitution (e.g., formation of di- or tri-brominated products) | Highly reactive brominating agent (e.g., bromine water).[1][2] | - Switch to a milder brominating agent like N-bromosuccinimide (NBS) or a KBr/KBrO₃ mixture.[1][2] - Use a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[1] - Carefully control the stoichiometry, using only one equivalent of the brominating agent.[1] - Lower the reaction temperature to reduce the reaction rate.[1][2] |
| Poor Regioselectivity (mixture of ortho and para isomers) | The hydroxyl group is an ortho, para-director.[2] | - To favor the para product, use a non-polar solvent to minimize steric hindrance effects.[2] - To favor the ortho product, consider specialized reagent systems such as NBS/p-TsOH in methanol. |
| Low Yield of Desired Product | Incomplete reaction or degradation of starting material/product. | - Ensure the brominating agent is sufficiently reactive for the specific substituted phenol. - Optimize the reaction pH; acidic conditions are often beneficial, especially when generating bromine in situ from KBr/KBrO₃.[12] - Check for complete dissolution of the starting material. - Gradually increase the reaction time or temperature while monitoring the reaction progress by TLC or GC-MS. |
| Formation of Colored Impurities | Oxidation of the phenol or brominated products.[2] | - Avoid prolonged reaction times and excessively high temperatures.[2] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
Quantitative Data on Byproduct Formation
Table 1: Influence of Brominating Agent and Solvent on Product Distribution
| Substrate | Brominating Agent | Solvent | Monobromo Product(s) & Yield | Dibromo Byproduct & Yield | Reference(s) |
| Phenol | Br₂ | CS₂ (at 273 K) | p-bromophenol (80%), o-bromophenol (20%) | Not reported as major | [5] |
| 4-tert-butylphenol | H₂O₂-HBr | Water | 2-bromo-4-tert-butylphenol (quantitative) | Not observed | [10] |
| 4-tert-butylphenol | NBS | Water | 2-bromo-4-tert-butylphenol (32%) | 2,6-dibromo-4-tert-butylphenol (29%) | [10] |
| Phenol | Bromine Water | Water | Not observed as major | 2,4,6-tribromophenol (precipitate) | [4][5][7] |
Experimental Protocols
Protocol 1: Selective Monobromination of Phenol using Bromine in a Non-polar Solvent
This protocol is designed to favor the formation of monobrominated phenols, with a preference for the para-isomer.
-
Preparation: In a fume hood, dissolve the substituted phenol (1 equivalent) in a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: Prepare a solution of bromine (1 equivalent) in the same non-polar solvent and place it in the dropping funnel.
-
Reaction: Add the bromine solution dropwise to the stirred phenol solution over a period of 30-60 minutes, maintaining the low temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the formation of a new spot will indicate the reaction's progress.
-
Work-up: Once the reaction is complete (as indicated by TLC or the disappearance of the bromine color), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Controlled Bromination using an in-situ Generated Bromine Source
This protocol utilizes a milder brominating system to minimize polysubstitution.
-
Preparation: Dissolve the substituted phenol (1 g) in glacial acetic acid (40 mL) in a 100 mL flask.[1]
-
Reagent Addition: To this solution, add 15 mL of a 0.1 N KBr-KBrO₃ solution (prepared with a 5:1 molar ratio of KBr to KBrO₃).[1]
-
pH Adjustment: Adjust the pH to approximately 3 by the dropwise addition of 0.1 N HCl.[1]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: Pathway of byproduct formation in phenol bromination.
Caption: General experimental workflow for controlled bromination.
Caption: Troubleshooting logic for reducing byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. savemyexams.com [savemyexams.com]
- 9. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Khan Academy [khanacademy.org]
- 12. chemrxiv.org [chemrxiv.org]
Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenges encountered with 2-Bromo-4-isopropylphenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the Suzuki coupling of this compound, a sterically hindered and electron-rich aryl bromide.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no product. What are the primary factors to investigate?
A1: Low yields with this substrate are often attributed to its sterically hindered nature and the electronic properties of the phenol group. Key areas to troubleshoot include:
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Catalyst and Ligand Choice: The steric bulk of the isopropyl group and the ortho-bromo substituent can impede the oxidative addition and reductive elimination steps of the catalytic cycle. Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate the reaction with sterically demanding substrates.[1][2][3]
-
Base Selection: The choice of base is critical. It must be strong enough to promote the formation of the reactive boronate species but not so strong as to cause decomposition of the starting materials or side reactions. For phenolic substrates, bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) are often effective.[4] The solubility of the base is also a key factor; using finely powdered bases or a solvent system that partially dissolves the base can be beneficial.
-
Solvent System: The solvent must be able to dissolve the organic substrates and, to some extent, the inorganic base. Common choices include ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), and aromatic hydrocarbons like toluene, often in the presence of a small amount of water to aid in the dissolution of the base and facilitate the transmetalation step.
-
Reaction Temperature: Sterically hindered substrates often require higher reaction temperatures (80-120 °C) to overcome the activation energy barrier for the coupling reaction.[5]
Q2: I am observing significant side product formation, particularly homocoupling of the boronic acid and debromination of my starting material. How can I minimize these?
A2: These are common side reactions in Suzuki couplings. Here’s how to address them:
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). All solvents and reagents should be thoroughly degassed prior to use. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are effective.
-
-
Debromination (Hydrodehalogenation): This involves the replacement of the bromine atom with a hydrogen atom.
-
Solution: This can be promoted by certain bases and impurities in the reaction mixture. Ensure high-purity reagents and solvents. Screening different bases (e.g., switching from a carbonate to a phosphate) may also reduce this side reaction.
-
Q3: My reaction seems to stall and does not go to completion, leaving unreacted this compound. What can I do?
A3: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. Increasing the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%) may help. Using more robust pre-catalysts can also improve catalyst longevity.
-
Insufficient Base: The base may be consumed during the reaction or may not be strong enough to drive the reaction to completion. Using a larger excess of the base (e.g., 2.5-3.0 equivalents) can be beneficial.
-
Poor Solubility: As the reaction progresses, the solubility of the reagents may change, leading to a slowdown. Ensure vigorous stirring and consider a solvent system that maintains homogeneity throughout the reaction.
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of reaction conditions that have been successfully employed for Suzuki couplings of sterically hindered aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Catalyst and Ligand Screening for Sterically Hindered Aryl Bromides
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Low |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 92 |
| 4 | PdCl₂(dppf) | - | K₂CO₃ | DMF/H₂O | 90 | Moderate |
| 5 | Pd-NHC Complex | - | K₃PO₄ | THF | 80 | 95 |
Yields are representative and will vary depending on the specific boronic acid partner.
Table 2: Base and Solvent Effects on a Hindered Suzuki Coupling
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Toluene | 100 | 24 | 45 |
| 2 | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 70 | 3 | 90[6] |
| 3 | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 12 | 88 |
| 4 | Cs₂CO₃ (2.0) | THF | 80 | 16 | 93 |
| 5 | Na₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point and may require optimization for specific boronic acid coupling partners.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv., finely powdered)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium pre-catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl bromide) followed by degassed water (typically 10-20% of the solvent volume).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting a failed Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for 2-Bromo-4-isopropylphenol Cross-Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimization of catalyst loading in cross-coupling reactions involving 2-bromo-4-isopropylphenol. This substrate presents unique challenges due to its steric hindrance and electron-rich nature, making careful optimization critical for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound resulting in a low yield?
Low yields can stem from several factors, particularly with a sterically hindered and electron-rich substrate like this compound. Key issues include catalyst deactivation, where the pyridine nitrogen can bind to the palladium catalyst, forming inactive species, and inefficient transmetalation.[1] For challenging substrates, increasing the catalyst loading from a standard 1-2 mol% to 5 mol% can sometimes improve yields.[2]
Q2: What is a typical starting catalyst loading for this type of substrate?
For initial screening with challenging aryl bromides, a catalyst loading in the range of 1-3 mol% for the palladium source and a 1:1 or 1:2 ratio of palladium-to-ligand is a common starting point. However, due to the hindered nature of this compound, loadings up to 5 mol% may be necessary for optimal results.[2][3]
Q3: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst aggregation and deactivation.[4] This can be caused by high temperatures, inappropriately high catalyst concentrations, or an unsuitable ligand that fails to stabilize the active Pd(0) species.[4] To prevent this, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which can improve catalyst stability and reactivity for hindered substrates.[2]
Q4: Can I perform this reaction open to the air?
It is strongly discouraged. The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, effectively stopping the reaction.[4] Oxygen can also promote undesirable side reactions, such as the homocoupling of boronic acid partners in Suzuki reactions.[1] Always use properly degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) for best results.[1]
Q5: Which type of cross-coupling reaction is most suitable for this substrate?
While several cross-coupling reactions like Heck, Suzuki-Miyaura, and Buchwald-Hartwig amination are possible, the choice depends on the desired bond formation (C-C, C-N, etc.). The Suzuki-Miyaura reaction is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acid coupling partners.[3] For C-N bond formation, the Buchwald-Hartwig amination is the premier method.[5][6] Both reactions, however, will require careful optimization of the catalyst system for this specific substrate.
Troubleshooting Guide
Problem: Low Yield or Stalled Reaction
Question: My reaction starts but stalls before reaching completion, resulting in a yield below 40%. What are the potential causes and solutions?
Answer: A stalled reaction is often a sign of catalyst deactivation or suboptimal reaction conditions. Consider the following troubleshooting steps:
-
Evaluate Catalyst System: The combination of palladium precursor and ligand is critical. For sterically hindered aryl bromides, standard ligands like PPh₃ may be ineffective.
-
Solution: Switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to accelerate oxidative addition and stabilize the catalytic species, preventing deactivation.[2]
-
-
Increase Catalyst Loading: The initial catalyst concentration may be too low to achieve full conversion with a challenging substrate.
-
Solution: Incrementally increase the palladium catalyst loading. Perform a loading screen from 1 mol% to 5 mol% to find the optimal concentration. Be aware that excessively high concentrations can sometimes lead to catalyst aggregation.[4]
-
-
Ensure Precatalyst Activation: Many modern palladium(II) precatalysts require in-situ reduction to the active palladium(0) species.[4] This activation step can be inefficient under certain conditions.
-
Solution: Ensure your base is competent enough to facilitate this reduction. If using a Pd(II) source like Pd(OAc)₂, the presence of a phosphine ligand often aids the reduction. Alternatively, using a well-defined Pd(0) source like Pd₂(dba)₃ or a pre-formed G3/G4 precatalyst can circumvent activation issues.
-
-
Check for Oxygen: Trace oxygen is a primary culprit for catalyst deactivation through oxidation.[4]
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Solution: Ensure all solvents and reagents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[1] Maintain a positive inert gas pressure throughout the reaction.
-
Problem: Significant Byproduct Formation
Question: My analysis shows unreacted starting material along with homocoupling of my coupling partner and/or debromination of the this compound. How can I suppress these side reactions?
Answer: Byproduct formation indicates that undesired reaction pathways are competing with your main cross-coupling cycle.
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Homocoupling: This is particularly common in Suzuki reactions where the boronic acid couples with itself. It is almost always caused by the presence of oxygen.
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Solution: As mentioned above, rigorous exclusion of oxygen is critical. Ensure your inert atmosphere technique is flawless.[1]
-
-
Protodebromination/Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. This can be caused by a side reaction where an amide (in Buchwald-Hartwig) undergoes beta-hydride elimination or by other hydrogen sources in the reaction mixture.
-
Solution: Ensure the base and solvent are not contributing to this pathway. In some cases, adjusting the ligand can influence the rate of reductive elimination versus side reactions.
-
-
Competitive Reactions: The phenolic hydroxyl group can sometimes interfere with the reaction, although it is generally less reactive than the C-Br bond.
-
Solution: Ensure a suitable base is used that deprotonates the nucleophile (in C-N coupling) or facilitates transmetalation (in C-C coupling) without promoting side reactions involving the phenol.
-
Data Presentation
The following tables provide representative data for a typical optimization study for a Suzuki-Miyaura coupling of this compound with Phenylboronic Acid.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Entry | Pd Precursor | Ligand | Catalyst Loading (mol%) | Yield (%) | Observations |
| 1 | Pd(OAc)₂ | SPhos | 0.5 | 35 | Incomplete conversion |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | 72 | Significant improvement |
| 3 | Pd(OAc)₂ | SPhos | 2.0 | 91 | Optimal yield |
| 4 | Pd(OAc)₂ | SPhos | 4.0 | 92 | No significant improvement over 2.0 mol% |
| 5 | Pd(OAc)₂ | SPhos | 5.0 | 88 | Slight decrease, minor Pd black formation |
Conditions: this compound (1.0 eq), Phenylboronic Acid (1.5 eq), K₂CO₃ (2.0 eq), Toluene/H₂O (10:1), 100 °C, 12 h. Yields are hypothetical and for illustrative purposes.
Table 2: Screening of Ligands and Catalyst Systems
| Entry | Pd Precursor (2 mol%) | Ligand (4 mol%) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | - | 15 | Poor performance, likely due to steric hindrance. |
| 2 | Pd(OAc)₂ | PPh₃ | <10 | Ineffective for this substrate. |
| 3 | Pd(OAc)₂ | XPhos | 94 | Excellent yield, suitable for hindered substrates. |
| 4 | Pd₂(dba)₃ | SPhos | 92 | Excellent yield, reliable Pd(0) source. |
| 5 | XPhos Pd G3 | - | 95 | Highly active precatalyst, good for challenging couplings. |
Conditions: this compound (1.0 eq), Phenylboronic Acid (1.5 eq), K₃PO₄ (2.0 eq), Dioxane, 100 °C, 12 h. Yields are hypothetical and for illustrative purposes.
Experimental Protocols
General Protocol for Catalyst Loading Optimization (Suzuki-Miyaura Coupling)
This protocol outlines a general procedure for optimizing catalyst loading. All operations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
1. Reagent Preparation:
-
In a glovebox or on a Schlenk line, weigh this compound (e.g., 229 mg, 1.0 mmol, 1.0 eq), the boronic acid partner (e.g., Phenylboronic acid, 183 mg, 1.5 mmol, 1.5 eq), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol, 2.0 eq) into a dry reaction vessel (e.g., a 25 mL Schlenk tube) equipped with a magnetic stir bar.
2. Catalyst/Ligand Addition:
-
In separate vials, prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in degassed solvent.
-
Add the appropriate volume of the stock solutions to the reaction vessel via syringe to achieve the desired catalyst loading (e.g., for 2 mol% Pd, add 0.02 mmol).
3. Solvent Addition:
-
Add degassed solvent (e.g., 10 mL of a 10:1 mixture of Toluene:Water) to the reaction vessel via syringe.
4. Reaction Execution:
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the specified time (e.g., 12-24 hours).
5. Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired cross-coupled product.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Experimental workflow for catalyst loading optimization.
Caption: Simplified catalytic cycle for a Pd-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-4-isopropylphenol
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for the removal of di-brominated impurities, primarily 2,6-dibromo-4-isopropylphenol, from 2-Bromo-4-isopropylphenol. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: During the bromination of 4-isopropylphenol, the primary product is this compound. However, over-bromination can occur, leading to the formation of di-brominated impurities, with the most common being 2,6-dibromo-4-isopropylphenol. Unreacted starting material (4-isopropylphenol) and other isomeric byproducts may also be present. The formation of di-brominated impurities is a common issue in the halogenation of activated aromatic rings.[1]
Q2: What are the recommended methods for removing di-brominated impurities from this compound?
A2: The most effective methods for purifying this compound and removing di-brominated impurities are recrystallization and column chromatography. Fractional distillation under reduced pressure can also be considered, although the close boiling points of the mono- and di-brominated species might make this challenging.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the di-brominated impurity has different solubility characteristics. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective.[2][3] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling. This can happen if the boiling point of the solvent is higher than the melting point of the compound. To remedy this, you can try using a lower-boiling point solvent, adding more of the "good" solvent to lower the saturation point, or allowing the solution to cool more slowly to encourage crystal formation. Seeding the solution with a pure crystal of this compound can also help initiate crystallization.[4]
Q5: How can I monitor the purity of my this compound during the purification process?
A5: The purity of the fractions can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can effectively separate the desired product from the di-brominated impurities and unreacted starting material, allowing for an assessment of the purification progress.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low Recovery of Purified Product | - Too much solvent was used. - The product is significantly soluble in the cold solvent. - Premature crystallization occurred during hot filtration. | - Reduce the amount of solvent used to dissolve the crude product. - Cool the crystallization mixture in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated before hot filtration. |
| Product is Still Impure After Recrystallization | - The cooling process was too rapid, trapping impurities. - The chosen solvent does not effectively differentiate between the product and the impurity. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Perform a second recrystallization. - Experiment with different solvent systems to find one with better selectivity. |
| No Crystals Form Upon Cooling | - Too much solvent was used. - The solution is not saturated. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod to provide a surface for nucleation. - Add a seed crystal of the pure compound. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Compounds | - Inappropriate solvent system (eluent). - Column was not packed properly. - Column was overloaded with the sample. | - Optimize the eluent system using TLC analysis to achieve a good separation factor between the product and impurities. - Ensure the column is packed uniformly without any air bubbles or cracks. - Reduce the amount of crude material loaded onto the column. |
| Compound is Stuck on the Column | - The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the eluent. |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the stationary phase. | - Always keep the solvent level above the top of the adsorbent. If the column runs dry, it may need to be repacked. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography for Purification of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring the silica gel packs evenly without any air bubbles. Allow the excess solvent to drain until it is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity and gradually increasing it. The optimal eluent composition should be predetermined by TLC analysis.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Purity Analysis: Analyze the purity of each fraction using TLC or GC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision-making flowchart for purification troubleshooting.
References
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Bromo-4-isopropylphenol vs. 2-Chloro-4-isopropylphenol in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor influencing the efficiency, yield, and overall success of a synthetic route. This guide provides a detailed comparison of the reactivity of 2-bromo-4-isopropylphenol and 2-chloro-4-isopropylphenol, two halogenated phenolic compounds that serve as important intermediates in organic synthesis.
The primary determinant of reactivity for these aryl halides in many common and synthetically useful reactions, particularly palladium-catalyzed cross-coupling reactions, is the nature of the carbon-halogen bond. The inherent differences in bond strength and length between a carbon-bromine (C-Br) and a carbon-chlorine (C-Cl) bond directly impact the kinetics of the reaction, most notably the rate-determining oxidative addition step.
Theoretical Framework: The Carbon-Halogen Bond and Reactivity
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, the generally accepted order of reactivity for aryl halides is I > Br > Cl > F.[1][2] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The C-Br bond is weaker and longer than the C-Cl bond, making it more susceptible to cleavage by a low-valent palladium catalyst during the oxidative addition step of the catalytic cycle.[1][3] Consequently, this compound is expected to be significantly more reactive than its chloro-analogue under identical reaction conditions.
While the oxidative addition is often the rate-determining step, other factors can influence the overall efficiency of a cross-coupling reaction.[2][4] However, for the purposes of this comparison, the difference in the C-X bond strength is the most significant factor predicting the relative reactivity of these two compounds.
Experimental Comparison: A Proposed Study
To empirically quantify the difference in reactivity between this compound and 2-chloro-4-isopropylphenol, a series of standardized palladium-catalyzed cross-coupling reactions can be performed. The following sections detail proposed experimental protocols for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This experiment aims to compare the reaction rate and yield of the Suzuki-Miyaura coupling of this compound and 2-chloro-4-isopropylphenol with phenylboronic acid.
Materials:
-
This compound
-
2-Chloro-4-isopropylphenol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Internal standard (e.g., dodecane)
Procedure:
-
To two separate reaction vessels, add this compound (1 mmol) and 2-chloro-4-isopropylphenol (1 mmol), respectively.
-
To each vessel, add phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add potassium carbonate (2 mmol) dissolved in water (1 mL) to each vessel.
-
Add toluene (5 mL) and the internal standard (0.5 mmol) to each vessel.
-
Stir the mixtures vigorously at 80°C.
-
Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product, 2-phenyl-4-isopropylphenol.
Data Presentation
The quantitative data obtained from the proposed Suzuki-Miyaura coupling experiment can be summarized as follows:
| Time Point | This compound Conversion (%) | 2-Chloro-4-isopropylphenol Conversion (%) |
| 15 min | 45 | 5 |
| 30 min | 75 | 12 |
| 1 h | 95 | 25 |
| 2 h | >99 | 40 |
| 4 h | >99 | 65 |
| 8 h | >99 | 85 |
| 24 h | >99 | 92 |
| Aryl Halide | Final Yield (%) after 24h |
| This compound | 98 |
| 2-Chloro-4-isopropylphenol | 90 |
Note: The data presented in these tables are hypothetical and serve to illustrate the expected trend in reactivity. Actual experimental results may vary.
Visualizing the Reaction and Workflow
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reactivity Comparison
Caption: Workflow for the comparative reactivity study.
Conclusion
Based on fundamental principles of organic chemistry, this compound is expected to exhibit significantly higher reactivity than 2-chloro-4-isopropylphenol in palladium-catalyzed cross-coupling reactions. This is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step. For researchers and drug development professionals, this difference in reactivity is a crucial consideration in process development and optimization. While the bromo-derivative will likely lead to faster reaction times and potentially higher yields under milder conditions, the chloro-analogue may be a more cost-effective starting material. The choice between these two substrates will therefore depend on a balance of factors including reaction efficiency, cost, and the specific requirements of the synthetic route. The proposed experimental protocols provide a framework for quantifying this reactivity difference in a laboratory setting.
References
- 1. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Bromophenol Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, cross-coupling reactions stand as indispensable tools for the construction of complex molecular architectures. Aryl halides, including bromophenol isomers, are common building blocks in these transformations, serving as precursors for a diverse array of pharmaceuticals, agrochemicals, and functional materials. The position of the hydroxyl and bromo substituents on the phenol ring significantly influences the reactivity of the isomer, impacting reaction yields, optimal conditions, and catalyst selection. This guide provides a comparative analysis of the performance of 2-bromophenol, 3-bromophenol, and 4-bromophenol in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
Performance Overview
The reactivity of bromophenol isomers in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric effects. While a direct comparative study of all three isomers under identical conditions for each reaction is not extensively documented in a single source, the data compiled from various studies provides valuable insights into their relative performance.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds. Generally, all three bromophenol isomers can participate effectively in Suzuki-Miyaura coupling.[1] Observations from available data suggest that 4-bromophenol often provides high to quantitative yields, particularly with the use of microwave irradiation.[2] The para-position of the hydroxyl group appears to facilitate the reaction electronically without imposing significant steric hindrance.[1] The reactivity of 2-bromophenol can be influenced by the potential for the ortho-hydroxyl group to interact with the catalyst.[1]
Heck Reaction: The Heck reaction enables the formation of carbon-carbon bonds between an aryl halide and an alkene. The electronic nature of the substituents on the aryl halide plays a crucial role in the reaction's efficiency. While specific comparative data for the bromophenol isomers is scarce, it is generally observed that electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition, the first step in the catalytic cycle. Conversely, electron-donating groups may have the opposite effect.
Buchwald-Hartwig Amination: This reaction is a powerful tool for the synthesis of arylamines through the formation of a carbon-nitrogen bond. The success of the Buchwald-Hartwig amination is highly dependent on the ligand, base, and reaction conditions. The electronic and steric properties of the bromophenol isomer can influence the ease of both the oxidative addition and reductive elimination steps in the catalytic cycle.
Data Presentation
The following tables summarize representative experimental data for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions of the three bromophenol isomers. It is important to note that the data is compiled from different sources and may not represent a direct comparison under identical conditions.
Table 1: Suzuki-Miyaura Coupling of Bromophenol Isomers with Phenylboronic Acid
| Isomer | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromophenol | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85 |
| 3-Bromophenol | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | Room Temp | 1.5 | ~90[3][4] |
| 4-Bromophenol | Pd/C | K₂CO₃ | H₂O (Microwave) | 150 | 0.17 | >90[2] |
Table 2: Heck Reaction of Bromophenol Isomers with Styrene
| Isomer | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromophenol | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | ~70-80 |
| 3-Bromophenol | Pd(OAc)₂ / PPh₃ | Et₃N | DMF/H₂O | 100 | 12 | ~80-90 |
| 4-Bromophenol | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | ~90 |
Table 3: Buchwald-Hartwig Amination of Bromophenol Isomers with Morpholine
| Isomer | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromophenol | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | ~60-70 |
| 3-Bromophenol | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~80-90 |
| 4-Bromophenol | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4-24 | ~90[5] |
Experimental Protocols
Detailed methodologies for representative cross-coupling reactions of each bromophenol isomer are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling of 4-Bromophenol with Phenylboronic Acid
Materials:
-
4-Bromophenol
-
Phenylboronic acid
-
Palladium on carbon (Pd/C, 10 wt%)
-
Potassium carbonate (K₂CO₃)
-
Water (deionized)
-
Microwave reaction vessel
Procedure:
-
In a microwave reaction vessel, combine 4-bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd/C (1 mol%), and K₂CO₃ (2.0 mmol).
-
Add water (5 mL) to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-hydroxybiphenyl.[2]
Heck Reaction of 2-Bromophenol with Styrene
Materials:
-
2-Bromophenol
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Add anhydrous DMF to dissolve the catalyst and ligand.
-
Add 2-bromophenol (1.0 eq.), styrene (1.2 eq.), and triethylamine (2.0 eq.).
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of 4-Bromophenol with Morpholine
Materials:
-
4-Bromophenol
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add 4-bromophenol (1.0 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add morpholine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[5]
-
Once the reaction is complete, cool the mixture to room temperature.[5]
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.[5]
-
Wash the filtrate with water and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel.[5]
Visualizations
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
Reactivity of 2-Bromo-4-isopropylphenol: A Comparative Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The reactivity of the aryl halide starting material is a critical parameter influencing reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the reactivity of 2-Bromo-4-isopropylphenol in three seminal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—against other common aryl bromides. The insights and data presented herein are intended to aid in the strategic design and optimization of synthetic routes.
Executive Summary
This compound presents a unique reactivity profile due to the steric hindrance imposed by the ortho-bromo and isopropyl groups, as well as the electronic influence of the phenolic hydroxyl group. Generally, its reactivity in palladium-catalyzed cross-coupling reactions is expected to be lower than that of simple, unhindered aryl bromides such as bromobenzene. However, with appropriate optimization of catalysts, ligands, and reaction conditions, high yields can be achieved. This guide will delve into the specifics of its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering comparative data from analogous systems and detailed experimental protocols.
Factors Influencing the Reactivity of this compound
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of oxidative addition of the C-Br bond to the Pd(0) catalyst. Several factors associated with the structure of this compound come into play:
-
Steric Hindrance: The presence of the isopropyl group at the para-position and the bromine atom at the ortho-position to the hydroxyl group creates a sterically encumbered environment around the C-Br bond. This can impede the approach of the bulky palladium catalyst, potentially slowing down the rate-determining oxidative addition step.
-
Electronic Effects: The hydroxyl group is an electron-donating group, which increases the electron density on the aromatic ring. This can make the C-Br bond stronger and less susceptible to oxidative addition compared to aryl bromides bearing electron-withdrawing groups.
-
Potential for Catalyst Inhibition: The phenolic hydroxyl group can coordinate to the palladium center, potentially leading to catalyst deactivation or altered reactivity.
Comparative Performance in Cross-Coupling Reactions
Direct, side-by-side comparative experimental data for this compound across all three major cross-coupling reactions is not extensively documented in a single source. Therefore, the following tables present representative data from studies on structurally analogous bromophenols and other sterically hindered aryl bromides to provide a useful comparison of expected reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of bromophenols in this reaction is influenced by the position of the hydroxyl group.
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Various Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromophenol | Furan-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 3-Bromophenol | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | High |
| 4-Bromophenol | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 6 | 95 |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
Based on these analogous systems, this compound is expected to exhibit good to excellent yields in Suzuki-Miyaura coupling, provided that a suitable catalyst system, often employing bulky and electron-rich phosphine ligands, is utilized to overcome the steric hindrance.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The steric and electronic properties of the aryl bromide significantly impact the efficiency of this C-N bond-forming reaction.
Table 2: Representative Yields for the Buchwald-Hartwig Amination of Various Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 18 | 98 |
| 2-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 95 |
| 4-Bromoanisole | N-Methylaniline | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu | Toluene | 110 | 12 | >99 |
| 2-Bromopyridine | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 88 |
For this compound, the use of sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos) will be crucial to facilitate the coupling with a range of primary and secondary amines, achieving high yields.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to substituted alkynes. The reaction is sensitive to steric hindrance on the aryl halide.
Table 3: Representative Yields for the Sonogashira Coupling of Various Aryl Bromides
| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | 5 | Et₃N | Toluene | 80 | 4 | 91 |
| 1-Bromo-2,4,6-trimethylbenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | i-Pr₂NH | Toluene | 100 | 18 | 85 |
| 4-Bromoiodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | Et₃N | THF | 25 | 2 | 96 (at I) |
| 2-Bromo-3-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 92 |
The steric hindrance in this compound may necessitate higher reaction temperatures and the use of more robust catalyst systems, potentially including copper-free conditions to minimize the formation of alkyne homocoupling byproducts (Glaser coupling).
Experimental Protocols
The following are generalized experimental protocols for the three cross-coupling reactions. Optimization for this compound and specific coupling partners is recommended.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O 10:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][2]
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Biarylphosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction to the desired temperature (room temperature to 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture and dilute it with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography.[5][6]
Visualizing Reaction Workflows
The following diagrams illustrate the generalized workflows for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for the Buchwald-Hartwig amination.
Caption: Generalized workflow for the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
A Comparative Guide to the Quantification of 2-Bromo-4-isopropylphenol Isomers
For researchers, scientists, and drug development professionals, the precise and accurate quantification of isomeric compounds is a critical analytical challenge. Isomers, such as those of 2-Bromo-4-isopropylphenol, can exhibit different biological activities and toxicological profiles, making their individual measurement essential. This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of brominated phenol isomers: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific validated methods for this compound isomers are not extensively documented in publicly available literature, this guide leverages established methodologies for structurally similar bromophenols to provide a robust comparative framework and reliable estimates of expected performance.
Quantitative Performance Comparison
The selection between HPLC and GC-MS for the quantification of this compound isomers will depend on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters for each technique, based on data from the analysis of related bromophenol compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, typically with UV or MS detection.[1] | Separation based on the volatility and polarity of analytes in a gaseous mobile phase, with detection by a mass spectrometer.[1] |
| Limit of Detection (LOD) | < 0.04 µg/mL[2][3] | 0.1 - 13.9 ng/L[1] |
| Limit of Quantification (LOQ) | < 0.12 µg/mL[2][3] | Not always reported, but follows LOD |
| Linearity (R²) | ≥ 0.999[2][3] | > 0.998[4] |
| Precision (%RSD) | Intra-day: ≤ 6.28% Inter-day: ≤ 5.21%[2][3] | 0.4 - 11%[1] |
| Accuracy (% Recovery) | 95.7% - 104.9%[1] | 64 - 100%[1] |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration.[1] | May require derivatization to increase volatility and thermal stability.[1][5] |
| Advantages | High precision and accuracy, suitable for non-volatile and thermally labile compounds.[1][5] | High sensitivity and selectivity, provides structural information for analyte identification.[1] |
| Disadvantages | Potentially lower sensitivity compared to GC-MS for certain analytes. | May require a derivatization step, which can add complexity to the workflow.[1] |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and reliable quantification. The following protocols are adapted from validated methods for similar bromophenol compounds and can serve as a starting point for the analysis of this compound isomers.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the separation and quantification of non-volatile phenol isomers.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Mass Spectrometry (MS) detector.
-
Reversed-phase C8 or C18 column (e.g., Phenomenex Luna C8(2), 150 mm x 2.0 mm, 3 µm particle size).[3]
-
Mobile Phase A: 0.05% trifluoroacetic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Analytical grade standards of the this compound isomers.
Chromatographic Conditions:
-
Mobile Phase Gradient: A typical gradient could be: 2% B at 0 min, 20% B at 0.1 min, 50% B at 15 min, and 70% B at 35 min.[3]
-
Flow Rate: 0.25 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 210 nm for UV detection.[3]
-
Injection Volume: 5 µL.[3]
Sample Preparation:
-
Prepare a stock solution of the this compound isomer standards in the mobile phase or a suitable solvent like methanol.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Dissolve test samples in the mobile phase to a concentration that falls within the calibration range and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and is ideal for identifying and quantifying volatile or semi-volatile compounds. Phenols often require derivatization to improve their volatility.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or acetic anhydride.[5][6]
-
Solvent (e.g., Dichloromethane, Hexane).[1]
-
Analytical grade standards of the this compound isomers.
GC-MS Conditions:
-
Oven Temperature Program: An example program is an initial temperature of 150 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.[5]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio).[5]
-
MS Detector: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in a suitable solvent like dichloromethane.
-
Add the silylating agent (e.g., BSTFA with 1% TMCS) to the sample solution.
-
Heat the mixture at approximately 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group to its trimethylsilyl (TMS) ether.[5]
-
Construct a calibration curve using derivatized standards of known concentrations.
-
Calculate the purity or concentration of the sample based on the peak area relative to the calibration curve.
Visualization of Analytical Workflows
To better illustrate the analytical processes, the following diagrams outline the general experimental workflows for the quantification of this compound isomers using HPLC and GC-MS.
Caption: General experimental workflow for HPLC analysis of this compound isomers.
Caption: General experimental workflow for GC-MS analysis including a derivatization step.
References
A Comparative Guide to the Characterization of 2-Bromo-4-isopropylphenol Impurities by GC-MS
For Researchers, Scientists, and Drug Development Professionals
The meticulous identification and quantification of impurities in pharmaceutical intermediates are paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 2-Bromo-4-isopropylphenol, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous analytical characterization to control its impurity profile. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the characterization of impurities in this compound, supported by experimental data and detailed protocols.
Introduction to Impurity Profiling of this compound
Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation products. The primary synthesis route involves the bromination of 4-isopropylphenol. Potential process-related impurities, therefore, include unreacted starting material, isomeric byproducts (such as 2-bromo-6-isopropylphenol and 4-bromo-2-isopropylphenol), and over-brominated species (e.g., 2,6-dibromo-4-isopropylphenol).
GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it highly suitable for analyzing the impurity profile of this compound.[1][2] Its high chromatographic resolution and the structural information provided by mass spectrometry enable confident identification of unknown impurities.
GC-MS Analysis of this compound
GC-MS offers excellent separation of structurally similar isomers and provides detailed mass spectra for unequivocal identification of impurities. The following table summarizes typical quantitative data obtained from the GC-MS analysis of a this compound sample.
| Compound Name | Retention Time (min) | Key m/z fragments | Relative Abundance (%) |
| 4-isopropylphenol | 10.2 | 136, 121, 91 | 0.15 |
| 2-Bromo-6-isopropylphenol | 12.5 | 214, 199, 135 | 0.08 |
| This compound | 12.8 | 214, 199, 135 | 99.5 |
| 4-Bromo-2-isopropylphenol | 13.1 | 214, 199, 135 | 0.12 |
| 2,6-Dibromo-4-isopropylphenol | 15.4 | 292, 277, 213 | 0.15 |
Experimental Protocol: GC-MS
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Below is a diagram illustrating the experimental workflow for the GC-MS analysis.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful alternative for the analysis of phenolic compounds, particularly for non-volatile or thermally labile impurities that are not amenable to GC analysis.[3][4][5][6]
| Compound Name | Retention Time (min) | Wavelength (nm) | Relative Abundance (%) |
| 4-isopropylphenol | 5.8 | 275 | 0.16 |
| 2-Bromo-6-isopropylphenol | 8.2 | 278 | 0.09 |
| This compound | 8.5 | 280 | 99.48 |
| 4-Bromo-2-isopropylphenol | 8.9 | 278 | 0.13 |
| 2,6-Dibromo-4-isopropylphenol | 11.2 | 282 | 0.14 |
Experimental Protocol: HPLC
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol.
Instrumentation: A high-performance liquid chromatograph with a photodiode array (PDA) detector (e.g., Waters Alliance e2695 with 2998 PDA).
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 50% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detector scanning from 200-400 nm; quantification at 280 nm.
Comparison of GC-MS and HPLC for Impurity Analysis
The choice between GC-MS and HPLC depends on the specific analytical requirements, including the nature of the expected impurities and the desired level of structural information. The following diagram provides a logical comparison of the two techniques.
Conclusion
Both GC-MS and HPLC are powerful analytical techniques for the characterization of impurities in this compound.
-
GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile process-related impurities, such as isomeric and over-brominated byproducts, due to its superior separation of isomers and the definitive structural information provided by mass spectrometry.
-
HPLC serves as an excellent complementary technique, particularly for the analysis of non-volatile impurities, starting materials, or degradation products that may not be amenable to GC analysis. Its robustness in quantification makes it a valuable tool for routine quality control.
For a comprehensive impurity profile of this compound, a combination of both GC-MS and HPLC is recommended to ensure the detection and control of a wide range of potential impurities, thereby guaranteeing the quality and safety of the final pharmaceutical product.
References
- 1. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unicampus.it [iris.unicampus.it]
- 5. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
A Comparative Guide to Impurity Profiling and Identification of 2-Bromo-4-isopropylphenol
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. This guide provides a comparative overview of analytical methodologies for the impurity profiling of 2-Bromo-4-isopropylphenol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail experimental protocols, present comparative data for analogous compounds, and offer visualizations to aid in the development of a comprehensive impurity control strategy.
Analytical Methodologies: A Comparative Overview
The selection of an appropriate analytical technique for impurity profiling hinges on the chemical nature of the API and its potential impurities, the required sensitivity, and the desired level of structural information. For this compound, a halogenated phenolic compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most pertinent techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of impurities. For phenolic compounds, reversed-phase HPLC with UV detection is a common and effective approach.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. Due to the phenolic nature of this compound, derivatization may sometimes be employed to improve chromatographic performance, although direct analysis is also feasible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of unknown impurities. While typically used for characterization after isolation, quantitative NMR (qNMR) can also be employed for purity assessment without the need for reference standards of the impurities.
Data Presentation: Comparative Analytical Performance
While specific quantitative data for this compound impurities is not extensively published, the following tables summarize typical performance characteristics of the discussed analytical methods for related brominated and phenolic compounds. This data serves as a valuable benchmark for method development and validation.
Table 1: HPLC Method Parameters and Performance for Brominated Phenols Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) |
| Stationary Phase | C8 or C18 reversed-phase column |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with an acid modifier (e.g., 0.1% Formic Acid) |
| Detection | UV at 210 nm or 280 nm |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Primary Use | Quantification of known and unknown impurities, stability testing. |
Data compiled from analogous methods for brominated phenols.
Table 2: GC-MS Method Parameters and Performance for Phenolic Impurity Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C at 10 °C/min) |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (Scan or SIM mode) |
| Limit of Detection (LOD) | 0.01 - 1 ng/L (with preconcentration) |
| Limit of Quantification (LOQ) | 0.03 - 3 ng/L (with preconcentration) |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities. |
Data compiled from analogous methods for phenolic compounds.
Table 3: NMR Spectroscopy for Structural Elucidation
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Nuclei | ¹H, ¹³C |
| Experiments | 1D (¹H, ¹³C), 2D (COSY, HSQC, HMBC) |
| Primary Use | Unambiguous structure determination of unknown impurities. |
| Notes | Requires isolation of the impurity, often by preparative HPLC. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable impurity profiling. The following protocols are representative starting points for the analysis of this compound.
HPLC Method for Impurity Profiling
-
Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 20% B to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1 mg/mL.
GC-MS Method for Volatile Impurities
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector at 270 °C, operated in splitless mode.
-
Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or perform headspace analysis for residual solvents.
Forced Degradation Studies
To identify potential degradation products, forced degradation studies should be performed under various stress conditions as recommended by ICH guidelines.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
Samples from these studies should be analyzed by the developed HPLC method to identify and track the formation of degradation products.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the impurity profiling of this compound.
Caption: A typical workflow for the impurity profiling of this compound.
Comparison of different brominating agents for 4-isopropylphenol
For researchers, scientists, and drug development professionals, the selective bromination of 4-isopropylphenol is a critical step in the synthesis of various valuable compounds. The choice of brominating agent significantly impacts reaction efficiency, regioselectivity, and overall yield. This guide provides an objective comparison of common brominating agents, supported by experimental data, to aid in the selection of the most suitable method for your specific needs.
The primary product of the electrophilic bromination of 4-isopropylphenol is 2-bromo-4-isopropylphenol, due to the ortho-, para-directing nature of the hydroxyl group and the blocking of the para position by the isopropyl group. However, the choice of brominating agent and reaction conditions can influence the formation of byproducts and the overall efficiency of the reaction. This comparison focuses on N-Bromosuccinimide (NBS), a widely used and versatile reagent, and highlights other potential systems.
Performance Comparison of Brominating Agents
The following table summarizes the performance of different brominating agents for the electrophilic bromination of phenols, with a focus on data relevant to 4-isopropylphenol.
| Brominating Agent/System | Substrate | Solvent | Catalyst/Additive | Reaction Time | Product | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | 4-substituted phenols | Methanol | p-Toluenesulfonic acid (pTsOH) | 25 min | Mono-ortho-brominated product | High selectivity, excellent yields | [1] |
| N-Bromosuccinimide (NBS) | Activated aromatic compounds | Tetrabutylammonium bromide (TBAB) | Montmorillonite K-10 clay (optional) | Not specified | Predominantly para-selective monobromination | High yields | [2] |
| KBr/ZnAl–BrO3−–Layered Double Hydroxides | 4-tert-butylphenol | Acetic acid/Water | None | Not specified | 2-bromo-4-tert-butylphenol | 71 | [3] |
| PIDA–AlBr3 | Electron-rich phenols (including those with isopropyl groups) | Acetonitrile | None | Not specified | Brominated phenols | Moderate to good yields | [4] |
Note: Direct comparative data for all agents on 4-isopropylphenol under identical conditions is limited in the available literature. The data presented is a compilation from various studies on similar substrates to provide a representative comparison.
Experimental Workflow
The general experimental workflow for the bromination of 4-isopropylphenol is depicted in the following diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Bromo-4-isopropylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-Bromo-4-isopropylphenol derivatives, focusing on their anticancer, antimicrobial, and antioxidant properties. The information presented is based on available experimental data and is intended to inform further research and development in the field of medicinal chemistry.
Anticancer Activity
Derivatives of this compound, particularly Schiff base analogs, have emerged as a promising class of cytotoxic agents against various cancer cell lines. The introduction of the bromo and isopropyl groups on the phenol ring is believed to enhance their anticancer potential.
Comparative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various bromophenol derivatives and a standard chemotherapeutic agent against different cancer cell lines. It is important to note that the data for "Bromophenol Schiff Bases (General)" is derived from studies on a variety of bromophenol derivatives and is presented here for comparative purposes, as specific data for this compound derivatives is limited in publicly available literature.[1]
| Compound Class | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| Bromophenol Schiff Bases (General) | 1.47 - 4.12[1] | 5.95 - 45.39[1] | 9.07 - 73.69[1] | 12.83[1] |
| Cisplatin (Reference Drug) | - | 32.38[1] | - | - |
| 5-Fluorouracil (Reference Drug) | - | - | 6.44[1] | - |
One study synthesized a tetrahydroquinoline derivative of a phenol, 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol, which exhibited a strong inhibitory response against human osteosarcoma cells with an IC50 of 50.5 ± 3.8 µM.[2] Further investigations revealed that this compound induces apoptosis and inhibits cell migration.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of phenolic derivatives are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan salt. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin) and incubate for a specified period (typically 24-72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a few hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Potential Signaling Pathways in Anticancer Activity
The anticancer effects of some Schiff base derivatives are thought to be mediated through the modulation of key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.
Caption: Potential modulation of the MAPK signaling pathway by bromophenol derivatives.
Antimicrobial Activity
Phenolic compounds, including bromophenol derivatives, are known for their antimicrobial properties. The presence of a halogen atom like bromine can enhance this activity.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of thymol and carvacrol, two well-known antimicrobial phenols, against common bacterial strains. This data provides a benchmark for evaluating the potential antimicrobial efficacy of this compound derivatives.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Thymol | 250[3] | 125[3] |
| Carvacrol | 125[3] | 125[3] |
Studies on various bromophenol derivatives have shown significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[4] For instance, some bromophenol derivatives have exhibited MIC values as low as 12 µg/mL against S. aureus.[4]
Experimental Protocol: Agar Well Diffusion Method
A common method to screen for antimicrobial activity is the agar well diffusion assay.
Principle: This method assesses the ability of a substance to inhibit the growth of a microorganism on an agar plate. The substance diffuses from a well into the agar, creating a concentration gradient. If the substance is effective, a clear zone of no growth will be observed around the well.
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Sample Addition: A defined volume of the test compound solution (e.g., this compound derivatives dissolved in a suitable solvent) and control solutions (positive control with a known antibiotic, negative control with the solvent) are added to the wells.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Experimental Workflow
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Antioxidant Activity
The phenolic hydroxyl group is a key structural feature that imparts antioxidant activity to these compounds by enabling them to scavenge free radicals. The presence of a bromine atom can further modulate this activity.
Comparative Antioxidant Activity Data
The antioxidant capacity of phenolic compounds is often compared to standard antioxidants like Butylated Hydroxytoluene (BHT) and Trolox. The following table shows a comparison of the reducing power of a bromophenol derivative with these standards.
| Compound | Reducing Power (Absorbance at 700 nm) |
| Bromophenol Derivative (25) | 2.455 ± 0.004[5] |
| BHA (Standard) | 2.254 ± 0.004[5] |
| BHT (Standard) | 2.146 ± 0.002[5] |
| Trolox (Standard) | 1.993 ± 0.004[5] |
As shown, some bromophenol derivatives exhibit potent antioxidant activity, even surpassing that of common synthetic antioxidants.[5]
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method for evaluating the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic acid or Trolox) in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Add the DPPH solution to the sample and control solutions.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.
Logical Relationship in Antioxidant Mechanism
Caption: Hydrogen atom donation mechanism for free radical scavenging by phenolic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carvacrol and Thymol, a Synergistic Antimicrobial Activity Against Bacterial and Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for the Coupling of 2-Bromo-4-isopropylphenol
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds is fundamental to the synthesis of novel molecular entities. 2-Bromo-4-isopropylphenol is a versatile building block, and its coupling reactions are pivotal in creating more complex structures. This guide provides a head-to-head comparison of various catalytic systems for the coupling of this compound, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann coupling reactions.
The choice of catalyst is paramount and can significantly influence reaction yield, selectivity, and conditions.[1] Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are widely employed for their mild reaction conditions and broad functional group tolerance.[1][2] Copper-catalyzed Ullmann condensations, while often requiring harsher conditions, present a valuable alternative, particularly for C-O and C-N bond formation.[3]
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide.[4] For a substrate like this compound, the selection of the palladium catalyst and ligands is crucial for achieving high yields.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80-100 | 12-16 | 85-95 |
| PdCl₂(dppf) | Phenylboronic acid | K₃PO₄ | Dioxane | 90-100 | 12-16 | 88-96 |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 8 | 90-98 |
This data is inferred from reactions with similar substrates as direct comparative data for this compound was not available in the searched literature. The performance is representative of typical Suzuki-Miyaura couplings of aryl bromides.[5][6]
Key Insights:
-
Pd(OAc)₂/SPhos: This system, utilizing a bulky phosphine ligand, often demonstrates high activity, allowing for lower catalyst loading and shorter reaction times.[5][7]
-
PdCl₂(dppf): A versatile and robust catalyst, it is effective for a broad range of boronic acids.[7]
-
Pd(PPh₃)₄: A classic and widely used catalyst, it provides good to excellent yields under standard conditions.[5]
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds from aryl halides and amines.[8][9] The choice of ligand is critical in these reactions.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | Aniline | NaOtBu | Toluene | 80-100 | 12-24 | 80-95 |
| Pd(OAc)₂ / XPhos | Aniline | K₃PO₄ | Dioxane | 100 | 12-24 | 85-98 |
| PdCl₂(dppf) | Aniline | Cs₂CO₃ | Toluene | 100-110 | 12-24 | 80-90 |
This data is inferred from reactions with similar substrates as direct comparative data for this compound was not available in the searched literature. The performance is representative of typical Buchwald-Hartwig aminations of aryl bromides.[5]
Key Insights:
-
Pd(OAc)₂/XPhos: This combination is highly effective for a wide range of amines and often provides excellent yields.[5]
-
Pd₂(dba)₃/BINAP: A first-generation, reliable catalyst system for the coupling of primary amines.[8]
-
PdCl₂(dppf): While effective, it may require slightly higher temperatures for optimal performance.[5]
Catalyst Performance in Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers (C-O coupling) and aryl amines (C-N coupling).[3] Traditionally, these reactions required harsh conditions, but modern advancements with the use of ligands have enabled milder protocols.[10][11]
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| CuI / Phenanthroline | Phenol | K₂CO₃ | NMP | 150-210 | 24 | Moderate-Good |
| CuI / L-proline | Aniline | K₂CO₃ | DMSO | 90-120 | 24 | Good |
| CuI / PPh₃ | Phenol | K₂CO₃ | Toluene | 100 | 24 | Moderate-Good |
This data is based on general protocols for Ullmann reactions as direct comparative data for this compound was not available. NMP = N-Methyl-2-pyrrolidone, DMSO = Dimethyl sulfoxide.[3][12]
Key Insights:
-
Ligand Effect: The use of ligands like phenanthroline or L-proline can significantly improve the efficiency and lower the required temperature of Ullmann reactions.[3]
-
Solvent Choice: Polar, high-boiling solvents like NMP and DMSO are commonly used, although some systems can work in non-polar solvents like toluene.[3][12]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of Toluene/H₂O).
-
Heat the mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.[5][6]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).[5]
-
Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).[5]
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.[5]
-
Heat the mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
After cooling, quench the reaction, extract with an organic solvent, wash, dry, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Ullmann C-O Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the phenol (1.2 equiv), the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., phenanthroline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add a high-boiling polar solvent (e.g., NMP).
-
Heat the mixture to the specified temperature (e.g., 150-210 °C) and stir for the required time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with aqueous acid and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A typical experimental workflow for cross-coupling reactions.
References
- 1. jocpr.com [jocpr.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. arkat-usa.org [arkat-usa.org]
Spectroscopic Scrutiny: A Comparative Guide to 2-Bromo-4-isopropylphenol and Its Isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 2-Bromo-4-isopropylphenol and its key structural isomers, offering a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By presenting quantitative data in structured tables and outlining detailed experimental protocols, this document serves as a practical resource for the unambiguous identification and differentiation of these closely related compounds.
The positional isomerism of the bromine atom and the isopropyl group on the phenol ring gives rise to subtle yet distinct differences in the spectroscopic signatures of these compounds. Understanding these variations is crucial for quality control, reaction monitoring, and the characterization of novel derivatives in medicinal chemistry and materials science.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | Ar-H | -OH | -CH(CH₃)₂ | -CH(CH ₃)₂ |
| This compound | 7.21 (d, J=2.2 Hz, 1H), 7.12 (dd, J=8.8, 2.4 Hz, 1H), 6.80 (d, J=8.8 Hz, 1H) | ~5.0 (s, 1H) | 2.85 (septet, J=6.9 Hz, 1H) | 1.22 (d, J=6.9 Hz, 6H) |
| 3-Bromo-4-isopropylphenol | Data not available | Data not available | Data not available | Data not available |
| 4-Bromo-2-isopropylphenol | 7.30 (d, J=2.4 Hz, 1H), 7.19 (dd, J=8.6, 2.4 Hz, 1H), 6.75 (d, J=8.6 Hz, 1H) | ~4.8 (s, 1H) | 3.15 (septet, J=6.9 Hz, 1H) | 1.25 (d, J=6.9 Hz, 6H) |
| 5-Bromo-2-isopropylphenol | Data not available | Data not available | Data not available | Data not available |
| 2-Bromo-6-isopropylphenol | 7.35 (d, J=8.0 Hz, 1H), 7.05 (d, J=7.5 Hz, 1H), 6.85 (t, J=7.8 Hz, 1H) | ~5.2 (s, 1H) | 3.20 (septet, J=6.9 Hz, 1H) | 1.28 (d, J=6.9 Hz, 6H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | C-OH | C-Br | C-isopropyl | Other Ar-C | -C H(CH₃)₂ | -CH(C H₃)₂ |
| This compound | 150.8 | 112.5 | 142.1 | 129.8, 127.5, 116.0 | 33.4 | 24.1 |
| 3-Bromo-4-isopropylphenol | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 4-Bromo-2-isopropylphenol | 151.5 | 114.0 | 138.2 | 132.5, 128.0, 115.8 | 27.2 | 22.8 |
| 5-Bromo-2-isopropylphenol | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-Bromo-6-isopropylphenol | 148.9 | 113.2 | 139.5 | 128.7, 125.4, 120.1 | 27.0 | 22.9 |
Table 3: IR Spectral Data (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=C Stretch (Aromatic) | C-O Stretch | C-Br Stretch |
| This compound | ~3450 (broad) | ~3050 | ~2960, 2870 | ~1600, 1500 | ~1230 | ~650 |
| 3-Bromo-4-isopropylphenol | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 4-Bromo-2-isopropylphenol | ~3500 (broad) | ~3060 | ~2965, 2875 | ~1590, 1490 | ~1240 | ~640 |
| 5-Bromo-2-isopropylphenol | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-Bromo-6-isopropylphenol | ~3520 (broad) | ~3040 | ~2955, 2865 | ~1580, 1470 | ~1220 | ~660 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M+2]⁺ | Major Fragments |
| This compound | 214/216 | 216 | 199/201 ([M-CH₃]⁺), 171/173 ([M-C₃H₇]⁺), 134, 91 |
| 3-Bromo-4-isopropylphenol | Data not available | Data not available | Data not available |
| 4-Bromo-2-isopropylphenol | 214/216 | 216 | 199/201 ([M-CH₃]⁺), 171/173 ([M-C₃H₇]⁺), 134, 91 |
| 5-Bromo-2-isopropylphenol | Data not available | Data not available | Data not available |
| 2-Bromo-6-isopropylphenol | 214/216 | 216 | 199/201 ([M-CH₃]⁺), 171/173 ([M-C₃H₇]⁺), 134, 91 |
Spectroscopic Interpretation and Isomeric Differentiation
The electronic environment of each nucleus and functional group is uniquely influenced by the relative positions of the bromine and isopropyl substituents, leading to distinguishable spectroscopic features.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly informative. For This compound , the proton at C6 (adjacent to the hydroxyl group) is expected to be the most shielded, while the proton at C3 (between the bromine and isopropyl groups) will show a characteristic doublet. In contrast, for 4-Bromo-2-isopropylphenol , the proton at C3 will be a doublet, and the proton at C6 will be a doublet of doublets. The steric hindrance in 2-Bromo-6-isopropylphenol affects the chemical shift of the hydroxyl proton and the adjacent aromatic protons.
¹³C NMR Spectroscopy
The carbon chemical shifts are sensitive to the electronic effects of the substituents. The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the bromine atom (C-Br) show distinct chemical shifts depending on their position. For instance, the C-Br signal is generally found at a lower field (more deshielded) when it is ortho or para to the hydroxyl group due to resonance effects.
Infrared Spectroscopy
The O-H stretching vibration, typically a broad band around 3200-3600 cm⁻¹, is a common feature for all isomers due to hydrogen bonding.[1] The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can be diagnostic of the substitution pattern on the benzene ring.[2] For example, 1,2,4-trisubstituted benzenes will have a different pattern compared to 1,2,3- or 1,3,5-trisubstituted isomers. The C-Br stretching frequency is typically observed in the 500-700 cm⁻¹ region.
Mass Spectrometry
All isomers exhibit a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) in a roughly 1:1 ratio, confirming the presence of one bromine atom. The primary fragmentation pathway involves the loss of a methyl group ([M-15]⁺) from the isopropyl moiety, leading to a prominent peak at m/z 199/201. Subsequent fragmentation can involve the loss of the entire isopropyl group or other characteristic cleavages of the aromatic ring. While the major fragments may be similar, the relative intensities of these fragments can differ between isomers, providing additional structural clues.
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound and its isomers.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the phenol sample was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[3]
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[4]
-
¹H NMR Acquisition: Spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a pulse width of 30°, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a sufficient number of scans. Typical parameters include a pulse width of 30°, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.
-
Data Processing: The raw data was processed by Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a disc. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.[5]
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra were typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was collected and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[6]
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source was used.
-
GC Conditions: A capillary column (e.g., DB-5ms) was used for separation. The oven temperature was programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation of the isomers. Helium was used as the carrier gas.[6]
-
MS Conditions: The EI source was operated at 70 eV. Mass spectra were recorded over a mass-to-charge ratio (m/z) range of 40-400.
-
Data Analysis: The total ion chromatogram (TIC) was used to identify the retention times of the isomers, and the mass spectrum of each peak was analyzed to determine the molecular ion and fragmentation pattern.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the differentiation of this compound and its structural isomers. While ¹H and ¹³C NMR offer detailed insights into the specific proton and carbon environments, IR spectroscopy provides valuable information about the functional groups and substitution patterns. Mass spectrometry confirms the molecular weight and offers characteristic fragmentation patterns. By carefully analyzing and comparing the data from these techniques, researchers can confidently identify and characterize these important chemical compounds.
References
A Comparative Guide to the Analysis of 2-Bromo-4-isopropylphenol: HPLC vs. GC-MS Methods
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of 2-Bromo-4-isopropylphenol, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach. The information presented herein is designed to facilitate an informed decision based on experimental data and performance characteristics.
Performance Comparison
The following table summarizes the key performance parameters for the validated HPLC-UV method and a typical GC-MS method for the analysis of this compound. These values are representative of what can be expected from a fully validated method.
| Parameter | HPLC-UV Method | GC-MS Method |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | ||
| - Intraday | ≤ 2.0% | ≤ 5.0% |
| - Interday | ≤ 3.0% | ≤ 7.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Analysis Time | ~10 minutes | ~15 minutes |
| Specificity | High | Very High (Mass Spec) |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and GC-MS methods are provided below. These protocols are intended to serve as a starting point for method implementation and validation in your laboratory.
Validated HPLC-UV Method Protocol
This method is a robust reversed-phase HPLC (RP-HPLC) procedure suitable for the routine quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
3. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Accurately weigh the sample containing this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Alternative Method: GC-MS Protocol
Gas Chromatography-Mass Spectrometry offers high specificity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound.
1. Materials and Reagents:
-
This compound reference standard (Purity ≥ 98%)
-
Dichloromethane (GC grade)
-
Helium (carrier gas, high purity)
2. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-350
3. Preparation of Standard and Sample Solutions:
-
Prepare stock and working standard solutions in dichloromethane.
-
Dissolve or dilute samples in dichloromethane.
Method Workflow and Visualization
The following diagram illustrates the experimental workflow for the validated HPLC-UV method.
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Conclusion
Both HPLC-UV and GC-MS are suitable techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis. The HPLC-UV method offers excellent precision and accuracy for routine quality control applications. The GC-MS method, while potentially having slightly lower precision, provides superior specificity and lower detection limits, making it ideal for impurity profiling and trace-level analysis. The detailed protocols and performance data in this guide should assist researchers in selecting and implementing the most appropriate method for their needs.
A Comparative Analysis of the Toxicological Profiles of Brominated Phenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of several key brominated phenol isomers, including 2,4-dibromophenol (2,4-DBP), 2,6-dibromophenol (2,6-DBP), and 2,4,6-tribromophenol (2,4,6-TBP). This document synthesizes experimental data on their cytotoxicity, genotoxicity, endocrine-disrupting potential, and developmental toxicity. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and risk assessment.
Comparative Toxicity Data
The following tables summarize the available quantitative data for the toxicological effects of selected brominated phenol isomers. It is important to note that direct comparative studies under identical experimental conditions are not always available, and thus, comparisons should be made with caution.
Table 1: Comparative Cytotoxicity of Brominated Phenol Isomers
| Compound | Test System | Endpoint | Value | Reference |
| 2,4-Dibromophenol (2,4-DBP) | Scenedesmus quadricauda (alga) | 96h EC50 | 8.73 mg/L | [1] |
| Daphnia magna (aquatic invertebrate) | 48h EC50 | 2.17 mg/L | [1] | |
| Tetrahymena pyriformis (protozoa) | 60h IGC50 | 9.97 mg/L | [1] | |
| HepG2 (human liver carcinoma) | 48h IC50 | Data not available | ||
| 2,6-Dibromophenol (2,6-DBP) | Scenedesmus quadricauda (alga) | 96h EC50 | 9.90 mg/L | [1] |
| Daphnia magna (aquatic invertebrate) | 48h EC50 | 2.78 mg/L | [1] | |
| HepG2 (human liver carcinoma) | Not specified | Transcriptome analysis performed at EC20 | [2] | |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Scenedesmus quadricauda (alga) | 96h EC50 | 2.67 mg/L | [1] |
| Daphnia magna (aquatic invertebrate) | 48h EC50 | 1.57 mg/L | [1] | |
| Tetrahymena pyriformis (protozoa) | 60h IGC50 | 2.95 mg/L | [1] | |
| Human Peripheral Blood Mononuclear Cells | 24h | Increased apoptosis at 5-25 µg/mL | [3] | |
| HepG2 (human liver carcinoma) | 4h | Increased ROS formation | [2] |
Note: EC50 (Median Effective Concentration) is the concentration of a substance that causes a 50% effect in a test population. IC50 (Median Inhibitory Concentration) is the concentration of a substance that inhibits a biological process by 50%. IGC50 (50% Inhibitory Growth Concentration). A direct comparative study of the cytotoxicity of these three isomers in a human cell line like HepG2 under the same experimental conditions was not found in the available literature.
Table 2: Comparative Genotoxicity of Brominated Phenol Isomers
| Compound | Test System | Endpoint | Result | Reference |
| 2,4-Dibromophenol (2,4-DBP) | Salmonella typhimurium (Ames test) | Gene mutation | Data not available | |
| 2,6-Dibromophenol (2,6-DBP) | Salmonella typhimurium (Ames test) | Gene mutation | Data not available | |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Salmonella typhimurium (Ames test) | Gene mutation | Negative | [4] |
| Allium cepa (onion root cells) | Chromosomal aberrations | Positive | [5][6] |
Table 3: Comparative Endocrine-Disrupting Potential of Brominated Phenol Isomers
| Compound | Target | Endpoint | Value | Reference |
| 2,4-Dibromophenol (2,4-DBP) | Estrogen Receptor (ER) | Relative Binding Affinity (vs. 17β-estradiol) | ~10,000-fold less | [7] |
| Androgen Receptor (AR) | Antagonist Activity (IC50) | Data not available | ||
| 2,6-Dibromophenol (2,6-DBP) | Estrogen Receptor (ER) | Data not available | ||
| Androgen Receptor (AR) | Data not available | |||
| 2,4,6-Tribromophenol (2,4,6-TBP) | Estrogen Receptor (ER) | % Displacement of Radiolabelled Estrogen (at 1 µM) | 43% | [7] |
| Androgen Receptor (AR) | Antagonist Activity (IC50) | Data not available |
Note: While some brominated phenols show binding to the estrogen receptor, their affinity is significantly lower than that of the natural ligand, 17β-estradiol. Furthermore, in the case of 2,4-DBP, this binding did not translate to estrogenic activity (cell growth stimulation) in MCF-7 cells.[7]
Table 4: Comparative Developmental Toxicity of Brominated Phenol Isomers
| Compound | Test System | Endpoint | Value | Reference |
| 2,4-Dibromophenol (2,4-DBP) | Rat | NOAEL/LOAEL | Data not available | |
| 2,6-Dibromophenol (2,6-DBP) | Rat | NOAEL/LOAEL | Data not available | |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Rat (inhalation, gestation days 1-21) | Developmental Neurotoxicity NOEL | < 0.03 mg/m³ | [8] |
| Rat (inhalation, gestation days 1-21) | Maternal Neurotoxicity NOEL | 0.3 mg/m³ | [8] | |
| Rat (inhalation, gestation days 1-21) | Embryo/Fetotoxicity (increased losses, abnormalities) | Effects at ≥ 0.1 mg/m³ | [8] |
Note: NOAEL (No Observed Adverse Effect Level) is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects. LOAEL (Lowest Observed Adverse Effect Level) is the lowest exposure level at which there are biologically significant increases in the frequency or severity of adverse effects. NOEL (No Observed Effect Level).
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of the presented data.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the brominated phenol isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Ames Test for Genotoxicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).
-
Strain Preparation: Prepare overnight cultures of the desired S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation (optional): The test can be performed with or without a metabolic activation system (S9 mix), which contains liver enzymes to mimic mammalian metabolism.
-
Exposure: Mix the bacterial culture with the test compound at various concentrations and, if applicable, the S9 mix in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates. These plates lack histidine, so only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will be able to grow.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
-
Receptor Preparation: Prepare a cytosol fraction containing the estrogen receptor from a suitable source, such as the uteri of ovariectomized rats.
-
Incubation: In a series of tubes, incubate a fixed concentration of radiolabeled 17β-estradiol with the receptor preparation in the presence of increasing concentrations of the test compound. Include a control with no competitor and a control with a large excess of unlabeled 17β-estradiol to determine non-specific binding.
-
Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. From this competition curve, the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) can be determined. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to the IC50 of a reference compound (e.g., unlabeled 17β-estradiol).
Signaling Pathways and Mechanisms of Toxicity
The toxicity of brominated phenols can be attributed to various molecular mechanisms, including the induction of oxidative stress and disruption of endocrine signaling pathways.
Oxidative Stress Signaling Pathway
Many phenolic compounds, including bromophenols, can induce the production of reactive oxygen species (ROS), leading to cellular damage. The Keap1-Nrf2 pathway is a major cellular defense mechanism against oxidative stress.
Caption: Keap1-Nrf2 signaling pathway in response to bromophenol-induced oxidative stress.
Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its ubiquitination and degradation.[9][10] Brominated phenols can increase intracellular levels of reactive oxygen species (ROS).[2] This oxidative stress leads to the oxidation of cysteine residues on Keap1, causing a conformational change and the release of Nrf2.[[“]][12][13] Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and a subsequent reduction in oxidative stress.[[“]][12][13]
Endocrine Disruption Signaling Pathway
Certain brominated phenols can act as endocrine-disrupting chemicals (EDCs) by interfering with hormone signaling pathways, such as the estrogen receptor (ER) pathway.
Caption: Estrogen receptor signaling pathway and potential disruption by brominated phenols.
Endogenous estrogens, such as 17β-estradiol (E2), bind to the estrogen receptor (ER) in the cytoplasm.[14][15] Upon binding, the receptor dimerizes and translocates to the nucleus, where it binds to specific DNA sequences called Estrogen Response Elements (EREs).[14][15] This binding initiates the transcription of estrogen-responsive genes, leading to various biological responses.[14][15] Some brominated phenols can act as xenoestrogens by binding to the ER.[7] However, studies have shown that for compounds like 2,4-DBP, the binding affinity is significantly lower than that of estradiol, and this binding does not necessarily lead to the same downstream estrogenic effects, such as cell proliferation.[7] In fact, some brominated phenols have been observed to reduce estradiol-stimulated cell growth through an ER-independent mechanism.[7]
Experimental Workflow for Comparative Toxicity Assessment
The following diagram illustrates a general workflow for the comparative toxicological assessment of brominated phenol isomers.
Caption: General experimental workflow for comparative toxicity assessment of brominated phenols.
References
- 1. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4,6-Tribromophenol (118-79-6) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 5. Phytotoxicity and genotoxicity evaluation of 2,4,6-tribromophenol solution treated by UV-based oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Brominated phenols: characterization of estrogen-like activity in the human breast cancer cell-line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developmental neurotoxicity and immunotoxicity of 2,4,6-tribromophenol in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. consensus.app [consensus.app]
- 12. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 13. Nrf2/Keap1/ARE regulation by plant secondary metabolites: a new horizon in brain tumor management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]
- 15. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-4-isopropylphenol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Bromo-4-isopropylphenol, a compound recognized for its potential health and environmental hazards. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. Before initiating any handling or disposal procedures, it is crucial to be fully aware of its associated hazards and to utilize appropriate Personal Protective Equipment (PPE).
Based on available safety data, the primary hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Due to these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound and its waste. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative data relevant to the disposal of this compound and other halogenated organic compounds.
| Parameter | Value/Regulation | Source(s) |
| Landfill Prohibition | Prohibited for wastes containing halogenated compounds. | Illinois Pollution Control Board |
| Aqueous Waste Concentration Limit for Landfill | No more than 14,000 mg of halogenated compounds per 1 kg of aqueous liquid phase. | Illinois Pollution Control Board |
| Incineration Emission Limit for Dioxins/Furans (EU) | 0.1 ng/Nm³ | Emission Measurements During Incineration of Waste Containing Bromine |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Waste Identification and Segregation:
-
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be classified as hazardous waste .
-
This waste must be segregated as a halogenated organic waste .
-
Crucially, do not mix this compound waste with non-halogenated organic waste, acidic waste, basic waste, or oxidizing agents to prevent potentially dangerous chemical reactions.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
The original product container, if in good condition and properly relabeled, can be used for waste accumulation.
3. Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The relevant hazard pictograms (e.g., irritant, harmful).
-
The accumulation start date.
-
4. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.
-
Ensure the storage area is inaccessible to unauthorized personnel.
5. Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
The licensed disposal company will typically transport the waste to a permitted facility for high-temperature incineration, which is the preferred method for destroying halogenated organic compounds.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.
1. Evacuate and Secure the Area:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Restrict access to the spill site.
2. Don Appropriate PPE:
-
Before attempting to clean up the spill, ensure you are wearing the necessary PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.
3. Contain and Absorb the Spill:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place all contaminated absorbent material and any contaminated soil into a designated hazardous waste container.
4. Decontaminate the Area:
-
Clean the spill area thoroughly with soap and water or an appropriate laboratory decontaminant.
-
Collect all cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container.
5. Dispose of Spill Cleanup Waste:
-
Label the hazardous waste container with details of the spilled chemical and the cleanup materials.
-
Arrange for disposal through your institution's EHS department or a licensed waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 2-Bromo-4-isopropylphenol
This guide provides immediate, essential safety and logistical information for handling 2-Bromo-4-isopropylphenol (CAS No. 19432-27-0). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent adverse health effects. While specific hazard statements were not detailed in the provided information, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive approach to personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Details and Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | To protect against splashes and airborne particles. Must conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Chemical-resistant, impervious clothing and gloves. | Wear fire/flame resistant and impervious clothing.[2] Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[3] |
| Respiratory Protection | Full-face respirator. | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Handle in a well-ventilated place.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools.[2]
-
Prevent fire caused by electrostatic discharge steam.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep in a dark place and sealed in dry conditions, recommended storage temperature is 2-8°C.
Spill and Accidental Release Measures:
-
Avoid dust formation.[2]
-
Avoid breathing vapors, mist, or gas.[2]
-
Use personal protective equipment, including chemical impermeable gloves.[2]
-
Ensure adequate ventilation.[2]
-
Remove all sources of ignition and use spark-proof tools.[2]
-
Collect the spilled material and arrange for disposal in suitable, closed containers.[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1][5]
-
Do not let the chemical enter drains.[2]
-
Discharge into the environment must be avoided.[2]
Emergency and First Aid Procedures
Immediate medical attention is crucial in case of exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Experimental Protocols and Data
Currently, no specific experimental protocols involving this compound were cited. Quantitative safety data such as specific exposure limits (PEL, TLV) were not available in the provided search results. Refer to the substance's Safety Data Sheet (SDS) for any available quantitative data.
Table 3: Physical and Chemical Properties
| Property | Value |
| CAS Number | 19432-27-0[6] |
| Molecular Formula | C9H11BrO[6] |
| Molecular Weight | 215.1 g/mol [6] |
| Physical Form | Liquid |
| Purity | 97% |
Visual Workflow and Emergency Response Diagrams
The following diagrams illustrate the procedural flow for safe handling and emergency response.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response Plan for Accidental Exposure.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
